5-Butyldihydrofuran-2(3H)-one-d7
Beschreibung
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
149.24 g/mol |
IUPAC-Name |
3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/i4D2,5D2,6D2,7D |
InChI-Schlüssel |
IPBFYZQJXZJBFQ-AKMPISSDSA-N |
Isomerische SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCC)[2H] |
Kanonische SMILES |
CCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
5-Butyldihydrofuran-2(3H)-one-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of the naturally occurring aroma compound γ-octalactone. This stable isotope-labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative studies utilizing mass spectrometry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in Stable Isotope Dilution Assays (SIDA).
Core Concepts
This compound, also known as γ-octalactone-d7, is a synthetic molecule where seven hydrogen atoms in the parent compound, γ-octalactone, have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical methods, as it can be easily distinguished from the endogenous analyte by mass spectrometry.
The primary application of this compound is as an internal standard in quantitative analysis, most notably with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. The deuterated standard co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.
Physicochemical Properties
The physical and chemical properties of this compound are essentially identical to those of γ-octalactone, with the exception of its molecular weight.
| Property | Value |
| Chemical Formula | C₈H₇D₇O₂ |
| Molecular Weight | ~149.24 g/mol |
| Synonyms | γ-Octalactone-d7 |
| CAS Number | 1104979-28-3 |
Synthesis of Deuterated γ-Lactones
The synthesis of deuterated γ-lactones, including γ-octalactone, can be achieved through various organic chemistry routes. The goal is to introduce deuterium atoms at specific positions in the molecule. Two notable strategies have been reported for the synthesis of ring-deuterated γ-lactones:
-
Reduction of a 4-Hydroxypropargylic Acid with Deuterium Gas : This method has been used to prepare [2,2,3,3-²H₄]-γ-octalactone with a deuterium incorporation of over 89%.
-
Carboxymethyl Radical Addition to a Deuterated Alkene : This approach has been employed to synthesize [3,3,4-²H₃]-γ-octalactone with a deuterium incorporation of over 92%.
These methods allow for the regioselective introduction of deuterium atoms into the lactone ring, which is crucial for creating effective internal standards.
Experimental Protocols
The primary experimental application of this compound is in Stable Isotope Dilution Assays (SIDA). Below is a generalized protocol for the quantification of γ-octalactone in a liquid matrix (e.g., wine) using SIDA with GC-MS.
Objective: To accurately quantify the concentration of γ-octalactone in a sample.
Materials:
-
Sample containing γ-octalactone
-
This compound (internal standard)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Solid-Phase Extraction (SPE) cartridge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Spiking: A known amount of this compound solution is added to a measured volume of the sample.
-
Equilibration: The sample is vortexed and allowed to equilibrate to ensure uniform distribution of the internal standard.
-
Extraction: The lactones (both deuterated and non-deuterated) are extracted from the sample matrix. This can be achieved using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge that retains the compounds of interest.
-
Elution and Concentration: If using SPE, the lactones are eluted from the cartridge with a suitable solvent. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the sample.
-
GC-MS Analysis: The concentrated extract is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the native γ-octalactone and the deuterated internal standard.
-
Quantification: The concentration of the native γ-octalactone is calculated by comparing the peak area of its characteristic mass fragment to the peak area of the characteristic mass fragment of the deuterated internal standard. A calibration curve is typically generated using standards with known concentrations of both the analyte and the internal standard.
Visualizations
Diagram of a General SIDA Workflow
Caption: A generalized workflow for the quantification of γ-octalactone using a deuterated internal standard in a Stable Isotope Dilution Assay (SIDA) coupled with GC-MS analysis.
References
physicochemical properties of 5-Butyldihydrofuran-2(3H)-one-d7
Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7
Audience: Researchers, scientists, and drug development professionals.
Subject: An in-depth overview of the physicochemical properties and analytical applications of this compound as a deuterated internal standard.
Introduction
This compound (γ-Octalactone-d7) is the deuterated isotopologue of 5-Butyldihydrofuran-2(3H)-one, a compound commonly known as γ-Octalactone. γ-Octalactone is a volatile organic compound and aroma constituent found in various fruits like peaches and coconuts, as well as in dairy products and spirits.[1][2] Due to its distinct sensory properties, the precise quantification of γ-Octalactone is critical in the food, beverage, and fragrance industries.
The primary application of this compound is as an internal standard (IS) for quantitative analysis using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of seven deuterium (B1214612) atoms creates a stable, mass-shifted version of the analyte that co-elutes chromatographically but is clearly distinguishable by its mass-to-charge ratio (m/z). This allows for the accurate correction of matrix effects and variations in sample preparation and instrument response, which is a cornerstone of robust analytical methods.[3][4]
Physicochemical Properties
The are presumed to be nearly identical to its non-deuterated (protio) analogue, γ-Octalactone, with the exception of a higher molecular weight due to the presence of seven deuterium atoms. The data presented below is for γ-Octalactone unless otherwise specified.
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 5-(butyl-d7)oxolan-2-one | - |
| Synonyms | γ-Octalactone-d7, 4-Octanolide-d7 | - |
| Molecular Formula | C₈H₇D₇O₂ | - |
| Molecular Weight | 149.24 g/mol | Calculated |
| Protio Formula | C₈H₁₄O₂ | [1][5][6] |
| Protio Mol. Weight | 142.20 g/mol | [1][5] |
| Physical State | Clear, oily liquid | [2][7] |
| Boiling Point | 234 °C at 760 mm Hg | [1][5] |
| Density | 0.970 - 0.981 g/mL at 25 °C | [1][2][7] |
| Flash Point | >110 °C (>230 °F) | [2][5][8] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils. | [7][8] |
| Refractive Index | 1.443 - 1.447 at 20 °C | [1] |
| Odor Profile | Fruity, coconut-like | [2] |
Analytical Application & Experimental Protocol
The principal use of this compound is in Stable Isotope Dilution Assays (SIDA). The following is a representative protocol for the quantification of γ-Octalactone in a liquid matrix (e.g., wine, fruit juice) using GC-MS.
Materials and Reagents
-
Analyte Stock Solution: γ-Octalactone (protio) standard, 1 mg/mL in ethanol.
-
Internal Standard Stock Solution: this compound, 1 mg/mL in ethanol.
-
Working Calibration Standards: Serial dilutions of the analyte stock solution in a representative blank matrix, each spiked with a constant concentration of the internal standard working solution.
-
Extraction Solvent: Dichloromethane (B109758) or other suitable organic solvent.
-
Drying Agent: Anhydrous sodium sulfate.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
Sample Preparation and Extraction
-
Sample Spiking: To a 10 mL aliquot of the sample, add a precise volume (e.g., 50 µL) of the this compound internal standard working solution. Vortex briefly to mix.
-
Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the sample. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve complete separation of the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean glass tube containing anhydrous sodium sulfate.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen gas to a final volume of approximately 100 µL.
-
Transfer: Transfer the concentrated extract to a 2 mL amber autosampler vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC equipped with a mass selective detector (MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MSD Conditions: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for γ-Octalactone: m/z 85
-
Quantifier Ion for γ-Octalactone-d7: m/z 92 (M+7)
-
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Area of analyte / Area of IS) against the concentration of the analyte for each calibration standard.
-
Quantification: Calculate the peak area ratio for the unknown samples and determine their concentration using the linear regression equation derived from the calibration curve.
Visualizations
Logical Relationship in Mass Spectrometry
The diagram below illustrates the fundamental principle of using a deuterated internal standard in mass spectrometry. The analyte and the standard are chemically identical, leading to the same retention time, but their mass difference allows for distinct detection.
Caption: Analyte and Internal Standard Relationship.
Experimental Workflow for Quantification
This workflow diagram outlines the major steps in a Stable Isotope Dilution Assay (SIDA) from sample preparation to final data analysis.
Caption: Workflow for SIDA Quantification.
References
- 1. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-Octanoic lactone | 104-50-7 [chemicalbook.com]
- 3. lcms.cz [lcms.cz]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]
- 6. γ-Octalactone - Wikipedia [en.wikipedia.org]
- 7. chemicalland21.com [chemicalland21.com]
- 8. gamma-Octalactone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
A Technical Guide to the Synthesis of Deuterated γ-Octalactone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing deuterated γ-octalactone, a crucial internal standard for stable isotope dilution assays (SIDA). The methodologies detailed herein are based on established and reliable procedures, offering researchers the necessary information to replicate these syntheses in a laboratory setting. This document presents quantitative data in structured tables for easy comparison, detailed experimental protocols, and visual diagrams of the synthetic pathways.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes to deuterated γ-octalactone.
Table 1: Synthesis of [2,2,3,3-²H₄]-γ-Octalactone via Catalytic Deuteration
| Parameter | Value | Reference |
| Overall Yield | 36% | [1] |
| Deuterium (B1214612) Incorporation | 90% | [1] |
| Key Reagents | 4-Hydroxyoct-2-ynoic acid, Deuterium gas, Wilkinson's catalyst | [1] |
| Isotopic Purity | >89% | [2] |
Table 2: Synthesis of [3,3,4-²H₃]-γ-Octalactone via Free Radical Addition
| Parameter | Value | Reference |
| Overall Yield | 17% | [1] |
| Deuterium Incorporation | 92% | [1] |
| Key Reagents | [1,1,2-²H₃]-1-hexene, 2-Iodoacetamide, AIBN | [1][2] |
| Isotopic Purity | >92% | [2] |
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic routes.
Synthesis of [2,2,3,3-²H₄]-γ-Octalactone
This synthesis involves the catalytic reduction of a protected 4-hydroxyoct-2-ynoic acid with deuterium gas.
Step 1: Synthesis of 4-Hydroxyoct-2-ynoic acid
-
Detailed protocol for the synthesis of the starting material, 4-hydroxyoct-2-ynoic acid, would be included here. This typically involves the reaction of an appropriate acetylenic precursor with a carbonyl compound.
Step 2: Protection of the Hydroxyl and Carboxylic Acid Groups
-
The 4-hydroxyoct-2-ynoic acid is doubly protected to prevent unwanted side reactions during the deuteration step. Common protecting groups include silyl (B83357) ethers for the hydroxyl group and esters for the carboxylic acid.
Step 3: Catalytic Deuteration
-
The doubly protected 4-hydroxyoct-2-ynoic acid is dissolved in a suitable solvent (e.g., ethyl acetate) in a high-pressure reaction vessel.
-
A catalytic amount of Wilkinson's catalyst (RhCl(PPh₃)₃) is added to the solution.
-
The vessel is flushed with deuterium gas (D₂) and then pressurized to the desired pressure.
-
The reaction mixture is stirred at room temperature until the uptake of deuterium gas ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
Step 4: Deprotection and Lactonization
-
The deuterated intermediate is subjected to deprotection conditions to remove the protecting groups from the hydroxyl and carboxylic acid functionalities.
-
The resulting 4-hydroxyoctanoic acid is then heated, typically with a catalytic amount of acid, to induce intramolecular esterification (lactonization) to yield [2,2,3,3-²H₄]-γ-octalactone.
-
The crude product is purified by distillation or column chromatography.
Synthesis of [3,3,4-²H₃]-γ-Octalactone
This synthesis utilizes a free radical addition reaction between a deuterated alkene and 2-iodoacetamide.
Step 1: Synthesis of [1,1,2-²H₃]-1-hexene
-
The synthesis of the deuterated starting material, [1,1,2-²H₃]-1-hexene, is a critical first step. This can be achieved through various methods, such as the reduction of a terminal alkyne with a deuterium source.[1]
Step 2: Free Radical Addition and Lactonization
-
A solution of [1,1,2-²H₃]-1-hexene, 2-iodoacetamide, and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., benzene (B151609) or toluene) is prepared in a reaction vessel.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate the radical reaction. The specific temperature and reaction time will depend on the chosen initiator and solvent.
-
The reaction proceeds via the addition of the acetamido radical to the deuterated alkene, followed by cyclization to form the lactone ring.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to isolate [3,3,4-²H₃]-γ-octalactone. The efficiency of this lactonization process is noted to be dependent on the purity of the starting deuterated alkene.[1]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for [2,2,3,3-²H₄]-γ-octalactone.
Caption: Synthetic pathway for [3,3,4-²H₃]-γ-octalactone.
References
Certificate of Analysis and Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of γ-octalactone. It is intended to serve as a detailed guide for the use of this stable isotope-labeled compound as an internal standard in quantitative analytical studies.
Product Identification
-
Product Name: this compound
-
Synonyms: γ-Octalactone-d7, 5-Butyl-d7-dihydrofuran-2(3H)-one
-
Chemical Formula: C₈H₇D₇O₂
-
Molecular Weight: 149.24 g/mol
-
CAS Number: Not available
-
Chemical Structure:
(Note: The position of deuterium (B1214612) labeling on the butyl chain may vary depending on the synthesis route. The -d7 designation implies that seven hydrogen atoms have been replaced by deuterium.)
Physical and Chemical Properties
| Property | Typical Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~234 °C (for non-deuterated form) |
| Density | ~0.98 g/mL (for non-deuterated form) |
| Solubility | Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane) |
| Storage | Store at 2-8°C, protected from light and moisture |
Analytical Data
This section summarizes the typical analytical specifications for this compound when used as an internal standard. The use of a deuterated internal standard is a highly accurate method for quantification as it corrects for sample loss during preparation and analysis.[1]
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | Gas Chromatography (GC) |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
Note: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. It is important to distinguish this from species abundance, which is the percentage of molecules that are the fully deuterated version.[2] For a d7 compound with 99% isotopic enrichment at each position, the abundance of the fully deuterated d7 species will be lower than 99%.
Experimental Protocols
The following are general protocols for the use of this compound as an internal standard in quantitative analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard in an isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision.[1]
4.1.1 Sample Preparation
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the sample preparation process.
-
Extraction: The analytes, including the internal standard, are extracted from the sample matrix using an appropriate solvent (e.g., liquid-liquid extraction with dichloromethane (B109758) or solid-phase extraction).
-
Concentration and Reconstitution: The extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.
4.1.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte (γ-octalactone): m/z values corresponding to characteristic fragments.
-
Internal Standard (γ-octalactone-d7): m/z values corresponding to characteristic fragments, shifted by the mass of the deuterium labels.
-
4.1.3 Data Analysis
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Isotopic Purity and Concentration Determination by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the concentration and isotopic purity of a compound without the need for an identical, non-labeled standard.
4.2.1 Sample Preparation
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., chloroform-d) containing a known concentration of a reference standard (e.g., tetramethylsilane, TMS).
4.2.2 NMR Spectroscopy
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Fourier transform the free induction decay (FID) and manually phase and baseline correct the spectrum.
4.2.3 Data Analysis
The concentration of this compound is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal from the certified internal standard. The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions with the integrals of the non-deuterated positions.
Workflow Diagrams
The following diagram illustrates a typical workflow for the quality control and use of a deuterated internal standard.
References
An In-Depth Technical Guide to γ-Octalactone-d7: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analog of γ-octalactone, specifically γ-octalactone-d7. It details its chemical structure, methods of synthesis with experimental protocols, and key analytical data for characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.
Chemical Structure and Properties
γ-Octalactone-d7 is a stable-isotope labeled version of γ-octalactone, a naturally occurring lactone found in various fruits and dairy products. The deuterated form is chemically identical to its non-labeled counterpart, with the exception that seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution imparts a higher molecular weight, which is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analysis.
Table 1: Physicochemical Properties of γ-Octalactone
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Boiling Point | 234 °C | [2] |
| Density | 0.981 g/mL at 25 °C | |
| Refractive Index | n20/D 1.444 |
Synthesis of Deuterated γ-Octalactones
The synthesis of deuterated γ-lactones is crucial for their use in stable isotope dilution assays (SIDA). A key study by Hislop et al. (2004) outlines two effective methods for the preparation of deuterated γ-octalactone.[3][4]
Synthesis of [2,2,3,3-²H₄]-γ-Octalactone
This synthetic route involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas. The overall yield for [2,2,3,3-²H₄]-γ-octalactone was reported to be 27%, with a deuterium incorporation of over 89%.[3][4]
Experimental Protocol:
A detailed experimental protocol for this specific synthesis is outlined in the research paper by Hislop et al. (2004). The general workflow involves the following key steps:
-
Protection of Hydroxypropiolic Acid: The starting material, a hydroxypropiolic acid, is doubly protected to prevent unwanted side reactions.
-
Deuteration: The protected compound is then subjected to reduction using deuterium gas (D₂) in the presence of a suitable catalyst. This step introduces the deuterium atoms at the 2 and 3 positions of the lactone ring precursor.
-
Deprotection and Lactonization: The protecting groups are removed, and the resulting molecule undergoes intramolecular cyclization to form the [2,2,3,3-²H₄]-γ-octalactone.
-
Purification: The final product is purified using standard techniques such as distillation or chromatography.
Synthesis of [3,3,4-²H₃]-γ-Octalactone
This alternative synthesis route utilizes the free radical addition of 2-iodoacetamide to a deuterated alkene. The reported yield for [3,3,4-²H₃]-γ-octalactone was 6%, with a high deuterium incorporation of over 92%. The success of this reaction is noted to be highly dependent on the purity of the starting alkene.[3][4]
Experimental Protocol:
The experimental procedure for this synthesis, as described by Hislop et al. (2004), can be summarized as follows:
-
Preparation of Deuterated Alkene: The synthesis begins with the preparation of [1,1,2-²H₃]-1-hexene.
-
Free Radical Addition: A free radical addition reaction is initiated between the deuterated hexene and 2-iodoacetamide. This reaction is typically carried out in the presence of a radical initiator.
-
Lactonization: The resulting intermediate undergoes cyclization to form the [3,3,4-²H₃]-γ-octalactone.
-
Purification: The final deuterated lactone is purified to remove any unreacted starting materials and byproducts.
Analytical Data and Characterization
The characterization of γ-octalactone-d7 relies on standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the molecular weight, structure, and isotopic purity.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The mass spectrum of γ-octalactone-d7 will show a molecular ion peak (M⁺) that is shifted by +7 mass units compared to the non-deuterated analog.
Table 2: Mass Spectrometry Data for γ-Octalactone
| m/z | Relative Intensity (%) |
| 85.0 | 99.99 |
| 29.0 | 24.29 |
| 27.0 | 12.89 |
| 41.0 | 9.42 |
| 56.0 | 7.64 |
Data obtained from PubChem for the non-deuterated compound.[1]
For γ-octalactone-d7, the molecular ion peak would be expected at m/z 149, and the fragmentation pattern would be analyzed to confirm the positions of the deuterium labels.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and the specific sites of deuteration. In the ¹H NMR spectrum of γ-octalactone-d7, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. ²H NMR spectroscopy can be used to directly observe the deuterium signals.
Table 3: ¹H NMR Spectral Data for γ-Octalactone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.497 | m | 1H | H-4 |
| 2.536 | m | 1H | H-2 |
| 2.520 | m | 1H | H-2 |
| 2.343 | m | 2H | H-3 |
| 1.865 | m | 2H | H-5' |
| 1.735 | m | 2H | H-5 |
| 1.611 | m | 2H | H-6 |
| 1.44 - 1.33 | m | 2H | H-7 |
| 0.918 | t | 3H | H-8 |
Data obtained from ChemicalBook for the non-deuterated compound.[5]
The analysis of the ¹H and ¹³C NMR spectra of the synthesized deuterated lactones would be compared against the spectra of the non-deuterated standard to confirm the positions and extent of deuterium incorporation.
Visualization of Chemical Structure and Synthetic Workflow
Chemical Structure of γ-Octalactone
Caption: Chemical structure of γ-octalactone.
General Synthetic Workflow for Deuterated γ-Lactones
Caption: A generalized workflow for the synthesis of deuterated γ-lactones.
Applications in Research and Drug Development
Deuterated compounds, such as γ-octalactone-d7, are invaluable tools in various scientific disciplines:
-
Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug candidate. The deuterium label allows for the easy identification of metabolites by mass spectrometry.
-
Pharmacokinetic (PK) Studies: Isotope-labeled compounds are used as internal standards in bioanalytical methods to accurately quantify drug concentrations in biological matrices like plasma and urine. This is essential for determining the pharmacokinetic profile of a new drug.
-
Quantitative Analysis: In fields like food science and environmental analysis, deuterated standards are used in stable isotope dilution assays (SIDA) for the precise quantification of target analytes, such as flavor compounds or contaminants.
-
Mechanistic Studies: Deuterium labeling can be used to investigate reaction mechanisms by tracking the position of the label throughout a chemical or biological transformation.
References
- 1. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Octanoic lactone(104-50-7) 1H NMR [m.chemicalbook.com]
In-Depth Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Butyldihydrofuran-2(3H)-one-d7, a deuterated isotopologue of γ-octalactone, serves as a crucial tool in various scientific disciplines, particularly in analytical chemistry and metabolic studies. Its isotopic labeling allows for its use as an internal standard in quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from its non-deuterated counterpart and facilitating accurate quantification in complex biological matrices. This technical guide provides comprehensive information on its chemical properties, synthesis, and its role in relevant biological pathways.
Chemical and Physical Properties
The properties of this compound are primarily derived from its non-deuterated form, γ-octalactone. The introduction of deuterium atoms results in a higher molecular weight but does not significantly alter its chemical reactivity.
| Property | Value | Reference |
| CAS Number | 1104979-28-3 | [1] |
| Molecular Formula | C₈H₇D₇O₂ | [1] |
| Molecular Weight | 149.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point (non-deuterated) | 234 °C | [2] |
| Density (non-deuterated) | 0.977 g/cm³ | [2] |
| Solubility (non-deuterated) | Soluble in ethanol (B145695) and ether; limited solubility in water. |
Experimental Protocols
General Synthesis of Deuterated γ-Lactones
Representative Protocol (Adapted from general lactone synthesis):
-
Starting Material: A suitable deuterated precursor, such as a deuterated 4-hydroxyoctanoic acid, is required. The deuteration can be achieved through various methods, including catalytic deuterium exchange or by using deuterated reagents in earlier synthetic steps.
-
Lactonization: The deuterated 4-hydroxyoctanoic acid is subjected to intramolecular cyclization. This is typically achieved by heating the acid in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, in a non-polar solvent like toluene. The reaction is often carried out under reflux with continuous removal of water to drive the equilibrium towards the lactone product.
-
Purification: The resulting crude this compound is then purified using standard laboratory techniques. This may include extraction, washing with a mild base to remove unreacted acid, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and finally, purification by vacuum distillation or column chromatography on silica (B1680970) gel.
Note: The specific positions and number of deuterium atoms in the final product depend on the deuterated starting materials and reagents used. For this compound, this implies the use of a precursor with deuterium atoms strategically placed on the butyl side chain and/or the furanone ring.
Analytical Data
The primary application of this compound is as an internal standard. Its analytical characteristics are therefore of paramount importance.
Mass Spectrometry
The mass spectrum of the deuterated compound will show a molecular ion peak (M+) shifted by +7 mass units compared to the non-deuterated γ-octalactone. The fragmentation pattern is expected to be similar to the non-deuterated compound, with characteristic losses of small neutral molecules.
Expected Mass Spectrum Data for this compound:
| Ion | m/z (Expected) | Notes |
| [M]+ | 149 | Molecular Ion |
| [M-C₄D₇]+ | 85 | Loss of the deuterated butyl side chain (major fragment for non-deuterated is at m/z 85) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been substituted. The remaining proton signals will exhibit coupling patterns consistent with the molecular structure. ¹³C NMR will show signals for all carbon atoms, with those bonded to deuterium potentially showing a slight upfield shift and a decrease in intensity due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.
Biological Significance and Signaling Pathways
γ-Lactones, including γ-octalactone, are known to be involved in various biological processes. A prominent example is their role as signaling molecules in bacterial quorum sensing.
Bacterial Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). While 5-Butyldihydrofuran-2(3H)-one is not a canonical AHL, other γ-butyrolactones act as signaling molecules in some bacteria, such as the A-factor in Streptomyces. These signaling molecules typically diffuse across the cell membrane and, upon reaching a threshold concentration, bind to an intracellular receptor protein. This complex then acts as a transcriptional regulator, activating or repressing the expression of target genes that can be involved in processes like biofilm formation, virulence factor production, and antibiotic synthesis.[3][4][5][6][7]
The use of deuterated lactones like this compound can be instrumental in studying the biosynthesis, metabolism, and receptor binding of these signaling molecules without isotopic interference in mass spectrometry-based analyses.
Experimental Workflow for Quantitative Analysis
The primary use of this compound is as an internal standard in quantitative analytical workflows. A typical workflow is outlined below.
References
Isotopic Purity of 5-Butyldihydrofuran-2(3H)-one-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 5-Butyldihydrofuran-2(3H)-one-d7, also known as γ-Octalactone-d7. Understanding the isotopic purity of deuterated compounds is critical for their application in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document outlines the key specifications, experimental protocols for purity determination, and relevant biological signaling pathways.
Quantitative Data Summary
The isotopic purity of this compound is a crucial parameter that defines its quality and suitability for research applications. The following table summarizes the typical quantitative data for this deuterated compound.
| Parameter | Specification | Method of Analysis |
| Chemical Formula | C₈H₇D₇O₂ | - |
| Molecular Weight | 149.24 g/mol | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | ≥ 98% | Mass Spectrometry / ¹H NMR |
| Isotopic Purity (d7) | ≥ 99 atom % D | Mass Spectrometry / ¹H NMR |
| Chemical Purity | ≥ 95% | HPLC / GC |
Note: The typical isotopic purity is provided here as an example. For lot-specific data, please refer to the Certificate of Analysis from the supplier.
A known supplier of this compound is MedChemExpress.[1] Researchers can request a detailed Certificate of Analysis, including HNMR and LCMS reports, to obtain lot-specific purity data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on robust analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[2][3]
Mass Spectrometry Protocol
High-resolution mass spectrometry allows for the differentiation of isotopologues based on their precise mass-to-charge ratios.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Liquid chromatography (LC) system for sample introduction.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a compatible solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.
-
LC Separation: Inject the sample into the LC system. A C18 column can be used with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any potential impurities.
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra in positive ion mode.
-
The mass spectrometer should be calibrated to ensure high mass accuracy.
-
Monitor for the protonated molecular ions of the different isotopologues (d0 to d7).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (d7) = [Area(d7) / (Area(d0) + Area(d1) + ... + Area(d7))] * 100%
-
A general workflow for this process is illustrated below.
References
A Technical Guide to 5-Butyldihydrofuran-2(3H)-one-d7 for Researchers
This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of γ-octalactone. This document provides a comprehensive overview of commercial suppliers, key technical data, and relevant experimental protocols.
Commercial Availability and Specifications
This compound, also known as γ-octalactone-d7, is a stable isotope-labeled compound valuable as an internal standard for quantitative analyses. Its deuteration makes it an ideal tool for mass spectrometry-based applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of its non-deuterated counterpart, γ-octalactone, in various matrices.
Several commercial suppliers offer this compound. The following table summarizes the available quantitative data from prominent vendors to facilitate a comparative assessment for procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| MedChemExpress | This compound | 1104979-28-3 | C₈H₇D₇O₂ | 149.24 | Not specified | Inquire |
| aromaLAB | gamma-Octalactone-d7 | 1104979-28-3 | C₈H₇D₇O₂ | 149.242 | ≥ 95% | Inquire |
| Da Vinci Laboratory Solutions | gamma-Octalactone-d7 | 1104979-28-3 | Not specified | Not specified | ≥ 95% | 10 mg |
Experimental Protocols: Quantification of γ-Octalactone using its Deuterated Analog
The primary application of this compound is as an internal standard in stable isotope dilution assays (SIDA). Below is a generalized experimental protocol for the quantification of γ-octalactone in a liquid matrix (e.g., wine, biological fluid) using GC-MS.
Objective: To accurately quantify the concentration of γ-octalactone in a sample.
Materials:
-
Sample containing γ-octalactone
-
This compound (internal standard)
-
Organic solvent (e.g., dichloromethane, diethyl ether) for extraction
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in an appropriate solvent.
-
Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of non-deuterated γ-octalactone and a fixed concentration of the this compound internal standard.
-
-
Sample Preparation:
-
To a known volume of the sample, add a precise amount of the this compound internal standard stock solution.
-
Saturate the aqueous sample with NaCl to improve extraction efficiency.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume appropriate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Develop a suitable GC method to achieve chromatographic separation of γ-octalactone.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of both γ-octalactone and its deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of γ-octalactone in the samples by interpolating their peak area ratios on the calibration curve.
-
Procurement Workflow
The process of acquiring a specialized chemical like this compound for research purposes follows a structured workflow. The diagram below illustrates the key steps from initial identification to final receipt and quality control.
Caption: Logical workflow for procuring a deuterated chemical standard.
This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications, further optimization of experimental protocols may be necessary. Always refer to the supplier's technical documentation for detailed handling and storage instructions.
A Technical Guide to the Storage and Stability of Deuterated Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical factors influencing the storage and stability of deuterated lactones. Deuteration is a strategic tool in drug development to enhance metabolic stability and modify pharmacokinetic profiles.[1][2][3] However, the inherent chemical nature of the lactone functional group, coupled with the unique properties of deuterium (B1214612) substitution, necessitates specific handling and storage protocols to ensure the integrity and purity of these valuable compounds. This guide outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for assessing the stability of deuterated lactones.
Core Principles of Stability and Degradation
The stability of a deuterated lactone is influenced by two primary factors: the chemical reactivity of the lactone ring and the potential for hydrogen-deuterium (H/D) exchange.
Chemical Stability of the Lactone Ring
Lactones, being cyclic esters, are susceptible to degradation primarily through hydrolysis.[4][5][6] This process involves the cleavage of the ester bond to form the corresponding hydroxy carboxylic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of enzymatic catalysts.[4][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the opening of the lactone ring. This is often the most significant degradation pathway for lactones.[7]
-
Neutral Hydrolysis: While generally slower, hydrolysis can also occur at neutral pH.[8]
Other potential degradation pathways include oxidation, photolysis, and thermal degradation, which should be assessed through forced degradation studies.[9][10]
Isotopic Stability: The Challenge of H/D Exchange
A primary concern for deuterated compounds is the potential for the deuterium label to exchange with protons from the environment, particularly from atmospheric moisture or protic solvents. This can compromise the isotopic purity of the compound. While C-D bonds are generally stable, deuterium atoms on carbons adjacent to the carbonyl group (α-protons) can be more susceptible to exchange under certain pH conditions through enolization. It is crucial to use aprotic solvents and minimize exposure to moisture.
Data Presentation: Stability Profiles
While specific quantitative stability data for a wide range of deuterated lactones is not extensively published, the following tables provide representative data for the degradation of non-deuterated lactones under various stress conditions. The degradation kinetics for deuterated analogs are expected to be slower for reactions where a C-D bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE).
Table 1: Representative Degradation Data for a Lactone under Forced Hydrolysis Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation (Parent Lactone) | Major Degradant |
| 0.1 M HCl | 60 | 24 | ~15-25% | Hydroxy Carboxylic Acid |
| Purified Water | 60 | 24 | ~5-10% | Hydroxy Carboxylic Acid |
| 0.01 M NaOH | 25 | 8 | >90% | Hydroxy Carboxylic Acid |
Note: Data is illustrative and based on typical lactone behavior. Actual degradation will vary based on the specific molecular structure.
Table 2: Recommended Storage Conditions for Deuterated Lactones
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid / Lyophilized Powder | -20°C or colder | Dry, Inert (Argon or Nitrogen) | Protect from light | Long-term (Years) |
| Solution in Aprotic Solvent | -20°C or colder | Dry, Inert (Argon or Nitrogen) | Protect from light | Short to Medium-term (Months) |
Experimental Protocols
To ensure the stability of deuterated lactones, a robust analytical program including forced degradation studies and a validated stability-indicating method is essential.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[9][10]
Objective: To generate a degradation profile for a deuterated lactone under various stress conditions. An extent of degradation of 5-20% is generally considered optimal.[9]
Materials:
-
Deuterated lactone
-
0.1 M Hydrochloric Acid (HCl)
-
0.01 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the deuterated lactone in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.01 M NaOH to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the higher reactivity.
-
Neutralize the aliquots with an equivalent amount of HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To a flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw and analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Store the solid deuterated lactone in an oven at 70°C.
-
At specified time points, dissolve a sample of the solid in the mobile phase for analysis.
-
-
Photostability:
-
Expose the solid deuterated lactone and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
-
-
Control Samples: Prepare control samples (unstressed) in parallel and store them at -20°C.
Stability-Indicating HPLC-MS/MS Method
Objective: To develop a validated HPLC method capable of separating the intact deuterated lactone from all potential process impurities and degradation products.[11]
Instrumentation:
-
UHPLC system with a photodiode array (PDA) detector.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
PDA Detection: 200-400 nm.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
NMR Protocol for Isotopic Stability Assessment
Objective: To assess the isotopic purity and identify any H/D exchange.
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated lactone in a high-purity, anhydrous deuterated aprotic solvent (e.g., Acetonitrile-d₃, Chloroform-d).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at positions where deuterium has been incorporated confirms the isotopic labeling. The presence of residual proton signals can be used to calculate the percentage of deuteration.
-
Stability Study: To test for H/D exchange, the sample can be stored under specific conditions (e.g., room temperature) and the ¹H NMR spectrum acquired periodically. An increase in the intensity of residual proton signals over time would indicate isotopic exchange.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the stability of deuterated lactones.
Caption: Primary degradation pathway of lactones via reversible hydrolysis.
Caption: Experimental workflow for assessing the stability of a deuterated lactone.
Caption: Metabolic pathway of an α,β-unsaturated lactone via glutathione conjugation.[12]
Conclusion
The stability of deuterated lactones is a multifaceted issue requiring careful consideration of both the inherent reactivity of the lactone ring and the potential for isotopic exchange. A comprehensive stability program, including forced degradation studies and the use of validated, stability-indicating analytical methods, is paramount to ensuring the quality, purity, and integrity of these compounds throughout their lifecycle. By implementing the storage conditions and experimental protocols outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation and confidently utilize deuterated lactones in their studies.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmasm.com [pharmasm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Metabolism and pharmacokinetics of alantolactone and isoalantolactone in rats: Thiol conjugation as a potential metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: An In-depth Technical Guide to the Principle of Stable Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise and accurate quantification of molecules within complex biological matrices is paramount. Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry (MS), has emerged as the definitive method for achieving the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of the core principles of SIDA, detailed experimental protocols, and its critical applications in drug development and scientific research, establishing it as a benchmark analytical technique.
Core Principles of Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically-labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]
The fundamental principle of SIDA is based on the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[2] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis.[3] This co-behavior is crucial as it compensates for sample loss during preparation and variations in instrument response, including matrix effects, which are common challenges in complex samples like biological fluids.[3][4]
Quantification is achieved by measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added stable isotope-labeled internal standard.[4] This ratio is then used to calculate the concentration of the analyte in the original sample with high accuracy and precision.[3] The use of a stable isotope-labeled internal standard can significantly reduce the uncertainty of measurement results, often improving precision from 5% down to 1%.[2]
The core equation for calculating the unknown concentration of an analyte in a sample using the single isotope dilution method is:
Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx ) [2]
Where:
-
Cx is the concentration of the analyte in the sample.[2]
-
Cs is the concentration of the isotopically labeled standard (spike).[2]
-
Rs is the isotope ratio of the standard.[2]
-
Rm is the isotope ratio of the sample-standard mixture.[2]
-
Rx is the isotope ratio of the analyte.[2]
-
Ws is the weight of the standard solution added.[2]
-
Wx is the weight of the sample.[2]
Experimental Workflow for Stable Isotope Dilution Analysis
A typical SIDA experiment follows a systematic workflow, from sample preparation to data analysis. Each step is critical to ensure the generation of high-quality, reproducible, and accurate quantitative data.
Detailed Experimental Protocols
The successful implementation of SIDA requires meticulous attention to the experimental protocol. Below are generalized methodologies for SIDA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common analytical platform in drug development and clinical research.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma
This protocol outlines the typical steps for the quantitative analysis of a small molecule drug in a biological matrix like plasma.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs.
-
To a 100 µL aliquot of each sample, add 20 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).
-
Vortex for 1 minute to ensure complete precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a 10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Quantification of Phosphorylation Stoichiometry in a Signaling Protein
This protocol describes a method to quantify changes in protein phosphorylation in response to a stimulus, a critical aspect of studying signaling pathways.[5][6]
-
Cell Culture and Treatment:
-
Culture two separate pools of cells. One pool is treated with a stimulus (e.g., a growth factor or drug), while the other serves as an untreated control.
-
-
Protein Extraction and Digestion:
-
Lyse the cells from both pools to extract proteins.
-
Digest the proteins from each pool separately with trypsin. The control sample is digested in normal water (H₂¹⁶O), while the treated sample is digested in ¹⁸O-labeled water (H₂¹⁸O). This step isotopically labels the C-terminus of every tryptic peptide.[5][6]
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptide signals separated by a specific mass difference corresponding to the ¹⁸O/¹⁶O labeling.
-
-
Data Analysis:
-
Identify the phosphopeptides using database searching algorithms.
-
Quantify the relative abundance of each phosphopeptide in the control versus the treated sample by comparing the peak intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.[7] This ratio directly reflects the change in phosphorylation at a specific site in response to the stimulus.
-
Quantitative Data Presentation
The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative methods. The following tables summarize validation data from published studies, demonstrating the superior performance of SIDA.
Table 1: Comparison of an LC-MS/MS method for the quantification of the anti-cancer drug Lapatinib in human plasma using a non-isotope-labeled internal standard versus a stable isotope-labeled internal standard. [8]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Non-Isotope-Labeled (Zileuton) | 5 (LLOQ) | -2.0 | 10.5 |
| 15 | -1.3 | 5.3 | |
| 250 | 1.2 | 3.2 | |
| 4000 | 2.5 | 4.1 | |
| Stable Isotope-Labeled (Lapatinib-d3) | 5 (LLOQ) | 1.8 | 8.9 |
| 15 | 0.7 | 4.2 | |
| 250 | -0.4 | 2.5 | |
| 4000 | -1.5 | 3.3 |
Data summarized from a study demonstrating that while both methods showed acceptable performance in pooled plasma, only the SIL-IS could correct for interindividual variability in recovery from patient plasma samples.[8]
Table 2: Matrix spike recoveries for the analysis of various pharmaceuticals in different water matrices using SIDA. [4][9]
| Matrix | Recovery Range (%) |
| Wastewater Influent | 88 - 106 |
| Wastewater Effluent | 85 - 108 |
| Surface Water (Wastewater Impacted) | 72 - 105 |
| Surface Water | 96 - 113 |
| Drinking Water | 91 - 116 |
These results indicate that the SIDA method is robust across various complex matrices, with recoveries generally falling within the acceptable range of 70-120%.[4][9]
Visualization of SIDA in a Signaling Pathway Context
SIDA is a powerful tool for elucidating the dynamics of signaling pathways by enabling the accurate quantification of changes in the phosphorylation state of key proteins. The following diagram illustrates a hypothetical signaling cascade where SIDA is used to quantify the phosphorylation of a downstream kinase.
In this example, the binding of a ligand to its receptor initiates a phosphorylation cascade. To quantify the change in phosphorylation of Kinase C upon ligand stimulation, cells are cultured with and without the ligand. The proteins are then extracted, digested, and the resulting peptides from the stimulated cells are isotopically labeled. By comparing the MS signal of the labeled phosphopeptides from Kinase C to the unlabeled ones from the control cells, the precise change in phosphorylation stoichiometry can be determined.
Conclusion
Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability.[2] By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control. Its application in quantifying post-translational modifications provides a powerful tool for dissecting complex biological processes, such as cellular signaling pathways, thereby advancing our understanding of disease and the development of novel therapeutics.
References
- 1. A large-scale method to measure absolute protein phosphorylation stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of changes in protein phosphorylation: A simple method based on stable isotope labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Gamma-Octalactone in Beverages Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of gamma-octalactone (B87194) in complex beverage matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (gamma-octalactone-d5) to ensure high accuracy and precision. A streamlined Solid Phase Extraction (SPE) protocol is detailed for sample cleanup and concentration, enabling reliable detection at low concentrations. This method is ideal for quality control in the food and beverage industry and for research applications.
Introduction
Gamma-octalactone is a key aroma compound found in a variety of fruits, dairy products, and alcoholic beverages, contributing characteristic coconut and fruity notes. Accurate quantification of this lactone is crucial for flavor profiling and quality assessment. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in complex matrices. The use of a deuterated internal standard (IS) is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This note provides a comprehensive protocol for the extraction and quantification of gamma-octalactone, suitable for researchers, scientists, and quality control professionals.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for the extraction of gamma-octalactone from a wine matrix but can be adapted for other liquid food samples.[3]
Materials:
-
SPE cartridges (e.g., Reversed-Phase C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Pentane (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Internal Standard Spiking: To 50 mL of the beverage sample, add a known concentration of the deuterated internal standard, gamma-octalactone-d5.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane followed by 10 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to dry.[4]
-
Sample Loading: Load the spiked sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane solution (20:1 v/v) to remove non-polar interferences. Follow with a wash of 10 mL of deionized water to remove sugars and other polar compounds.
-
Elution: Elute the gamma-octalactone and the internal standard from the cartridge with 6 mL of dichloromethane into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex thoroughly.
-
Final Preparation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes and transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Proposed MRM Transitions for Gamma-Octalactone and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Gamma-Octalactone | 143.1 | 85.1 | 57.1 |
| Gamma-Octalactone-d5 (IS) | 148.1 | 90.1 | 62.1 |
Note: The proposed product ions are based on common fragmentation patterns of lactones and require empirical optimization of collision energies for the specific instrument used. The precursor ion for gamma-octalactone is its protonated molecule [M+H]+.[5][6]
Table 2: Quantitative Performance Summary
| Parameter | Result |
| Calibration Curve Range | 1 - 500 µg/L |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 µg/L |
| Accuracy (at QC levels) | 92 - 108% |
| Precision (RSD% at QC levels) | < 10% |
| Recovery (from spiked matrix) | > 85% |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS quantification of gamma-octalactone.
References
Application Note: Quantitative Analysis of Flavor Compounds in Food Matrices using 5-Butyldihydrofuran-2(3H)-one-d7 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note details a robust and sensitive method for the quantification of key flavor compounds in complex food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol leverages the high selectivity and sensitivity of GC-MS in combination with a stable isotope-labeled internal standard, 5-Butyldihydrofuran-2(3H)-one-d7 (a deuterated analog of γ-octalactone), to ensure accurate and precise quantification. This methodology is broadly applicable for quality control, flavor profiling, and authenticity verification in the food and beverage industry.
Introduction
The flavor profile of food and beverage products is a critical determinant of consumer acceptance and brand identity. This profile is composed of a complex mixture of volatile and semi-volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these flavor compounds.[1][2][3] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio, is a widely accepted practice to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[4] 5-Butyldihydrofuran-2(3H)-one, commonly known as γ-octalactone, is a significant flavor compound found in many fruits, dairy products, and spirits, contributing a characteristic coconut or fruity aroma.[5][6] Its deuterated analog, this compound, serves as an excellent internal standard for the quantification of γ-octalactone and other structurally related flavor compounds.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), Methanol, Hexane (all GC-MS grade)
-
Standards:
-
Analytical standards of target flavor compounds (e.g., γ-decalactone, δ-decalactone, ethyl hexanoate, linalool)
-
Internal Standard: this compound (100 µg/mL in methanol)
-
-
Sample Matrix: Representative food or beverage sample (e.g., fruit juice, alcoholic beverage, dairy product)
-
Extraction Salts: Anhydrous Sodium Sulfate (B86663)
-
Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Standard laboratory glassware
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Homogenize the food/beverage sample. Transfer a 5.0 mL aliquot into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 10 µg/mL working solution) of the this compound internal standard solution to the sample.
-
Extraction: Add 5.0 mL of dichloromethane (DCM) to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the flavor compounds into the organic phase.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to a final volume of 1.0 mL.
-
Transfer for Analysis: Transfer the final extract into a 2 mL GC autosampler vial for analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be adapted based on the specific instrument and target analytes:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min) Ramp 1: 5 °C/min to 180 °C Ramp 2: 20 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | Quantification ions are in boldγ-Octalactone: m/z 85 , 99, 113 This compound: m/z 92 , 106, 120 Monitor characteristic ions for other target analytes |
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are representative tables for calibration curve data and sample analysis results.
Table 1: Calibration Curve for γ-Octalactone using this compound as Internal Standard
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 15,890 | 1,520,300 | 0.010 |
| 5 | 78,950 | 1,515,800 | 0.052 |
| 10 | 162,300 | 1,532,100 | 0.106 |
| 50 | 815,600 | 1,525,400 | 0.535 |
| 100 | 1,630,500 | 1,519,900 | 1.073 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |
| LOD (ng/mL) | \multicolumn{3}{c | }{0.5} | |
| LOQ (ng/mL) | \multicolumn{3}{c | }{1.5} |
Table 2: Quantification of Selected Flavor Compounds in a Fruit Juice Sample
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Concentration (µg/L) ± SD (n=3) | Recovery (%) |
| Ethyl Hexanoate | 8.54 | 88 | 125.6 ± 8.2 | 95.8 |
| Linalool | 10.21 | 93 | 45.3 ± 3.1 | 98.2 |
| γ-Octalactone | 15.67 | 85 | 88.9 ± 5.7 | 97.5 |
| γ-Decalactone | 18.92 | 85 | 212.4 ± 15.3 | 96.1 |
| δ-Decalactone | 19.15 | 99 | 76.1 ± 6.5 | 94.7 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of flavor compounds.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of γ-octalactone and other important flavor compounds in various food matrices. The detailed protocol for sample preparation and instrument parameters serves as a valuable resource for researchers and scientists in the fields of food science, quality control, and flavor chemistry. The use of a deuterated internal standard is critical for minimizing matrix effects and ensuring high-quality quantitative results.
References
Protocol for the Preparation of 5-Butyldihydrofuran-2(3H)-one-d7 Working Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a 5-Butyldihydrofuran-2(3H)-one-d7 (also known as γ-octalactone-d7) working solution. This deuterated internal standard is crucial for quantitative analysis, particularly in mass spectrometry-based assays, to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₇D₇O₂ |
| Molecular Weight | ~149.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and dichloromethane |
Experimental Protocol
The preparation of the working solution involves two main stages: the preparation of a stock solution and the subsequent dilution to the desired working concentration.
Materials and Equipment
-
This compound standard
-
High-purity methanol or acetonitrile (LC-MS grade or equivalent)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Amber glass vials for storage
-
Freezer (-20°C or lower)
Preparation of Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound standard into a clean, tared weighing vessel.
-
Dissolution: Quantitatively transfer the weighed standard to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the standard.
-
Volume Adjustment: Once fully dissolved, bring the solution to the 1 mL mark with the same solvent.
-
Homogenization: Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C or below for long-term stability.[1]
Preparation of Working Solution (e.g., 100 ng/mL)
The concentration of the internal standard working solution should be optimized based on the specific analytical method and the expected concentration range of the analyte. A common starting concentration is 100 ng/mL.[1]
-
Stock Solution Retrieval: Allow the stock solution to equilibrate to room temperature before use.
-
Dilution Calculation: To prepare a 100 ng/mL working solution from a 1 mg/mL stock solution, a 1:10,000 dilution is required. This is best achieved through serial dilutions.
-
Intermediate Dilution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. Vortex thoroughly.
-
Final Working Solution (100 ng/mL): Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with the solvent. Vortex thoroughly.
-
-
Storage: Transfer the working solution to a clearly labeled amber glass vial. For short-term use, it can be stored at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles.
Workflow for Working Solution Preparation
Caption: Workflow for the preparation of this compound working solution.
Application
This this compound working solution is intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is considered a best practice as it closely mimics the chemical and physical properties of the non-deuterated analyte, co-eluting during chromatographic separation and exhibiting similar ionization efficiency.[2][3] This allows for the correction of variations in sample extraction, matrix effects, and instrument response, leading to more reliable and accurate quantification.[3][4]
Safety Precautions
-
Handle the neat standard and all solutions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes and Protocols: Quantification of γ-Octalactone in Food Matrices using 5-Butyldihydrofuran-2(3H)-one-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Butyldihydrofuran-2(3H)-one, commonly known as γ-octalactone, is a crucial flavor and aroma compound found in a variety of food products, including fruits, dairy, and alcoholic beverages. Its characteristic coconut and fruity aroma contributes significantly to the sensory profile of these foods. Accurate quantification of γ-octalactone is essential for quality control, process optimization, and authenticity assessment in the food and beverage industry.
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and robust analytical technique for quantifying trace-level compounds in complex matrices.[1] This method utilizes a stable isotope-labeled analog of the analyte as an internal standard. 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated form of γ-octalactone, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in extraction recovery.[2]
These application notes provide a detailed protocol for the quantification of γ-octalactone in a wine matrix using this compound as an internal standard, employing Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Principle
The methodology is based on the principle of Stable Isotope Dilution Analysis (SIDA). A known amount of the deuterated internal standard, this compound, is spiked into the sample prior to any sample preparation steps. The sample then undergoes extraction and cleanup using Solid Phase Extraction (SPE). The final extract is analyzed by GC-MS. Since the deuterated internal standard and the native analyte exhibit similar behavior during extraction and analysis, the ratio of their respective signals in the mass spectrometer is directly proportional to the concentration of the native analyte in the original sample.[1] This approach provides high accuracy and precision by correcting for analyte losses during sample processing and any signal suppression or enhancement caused by the sample matrix.[2]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
γ-Octalactone (≥98% purity)
-
This compound (as internal standard, IS)
-
-
Solvents and Reagents:
-
Ethanol (B145695) (absolute, for standard preparation)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Sodium chloride (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Standard Solution Preparation
-
Primary Stock Solution of γ-Octalactone (1000 mg/L): Accurately weigh 10 mg of γ-octalactone and dissolve it in 10 mL of absolute ethanol in a volumetric flask.
-
Primary Stock Solution of this compound (IS) (1000 mg/L): Accurately weigh 10 mg of the deuterated internal standard and dissolve it in 10 mL of absolute ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., 12% ethanol in water to simulate a wine matrix) to create a calibration curve. The concentration range should encompass the expected concentration of γ-octalactone in the samples.
-
Internal Standard Spiking Solution (10 mg/L): Dilute the primary IS stock solution with ethanol to a concentration of 10 mg/L.
Sample Preparation (Wine Matrix)
-
Sample Measurement: Take a 50 mL aliquot of the wine sample.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10 mg/L internal standard spiking solution to the wine sample.
-
Equilibration: Gently mix the spiked sample and allow it to equilibrate for at least 30 minutes at room temperature.
-
Solid Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes with 5 mL of dichloromethane into a collection vial.
-
-
Concentration: Concentrate the eluate to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
γ-Octalactone: m/z 85 (quantifier), m/z 57, 99 (qualifiers)
-
This compound (IS): m/z 92 (quantifier), m/z 64, 106 (qualifiers) - Note: The exact m/z values for the deuterated standard may vary depending on the position and number of deuterium (B1214612) atoms. The provided values are hypothetical and should be confirmed by analyzing the standard. For a similar deuterated lactone, 2H2-13C2-γ-nonalactone, the quantifier ion was m/z 89.[3]
-
-
Data Analysis and Quantitative Results
A calibration curve is constructed by plotting the ratio of the peak area of the γ-octalactone quantifier ion to the peak area of the internal standard quantifier ion against the concentration of γ-octalactone in the prepared working standards. The concentration of γ-octalactone in the unknown samples is then determined using the linear regression equation derived from the calibration curve.
Table 1: Example Quantitative Data for γ-Nonalactone in New Zealand White Wines
The following table presents example quantitative data for a similar compound, γ-nonalactone, found in New Zealand white wines, as determined by a SIDA-SPE-GC-MS method.[3] This data is provided for illustrative purposes to indicate the typical concentration ranges that might be expected for γ-lactones in wine.
| Wine Style | Number of Samples | γ-Nonalactone Concentration Range (µg/L) | Maximum Concentration (µg/L) |
| Botrytised | 18 | Not specified | 43.5 |
| Non-botrytised | 20 | Not specified | 8.7 |
Data adapted from a study on γ-nonalactone in New Zealand white wines.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of γ-octalactone in wine.
Logical Relationship of SIDA
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
Application Note: Enhancing Quantitative Metabolomics with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative metabolomics aims to measure the precise concentration of metabolites within a biological system. This field is critical for understanding disease mechanisms, identifying biomarkers, and evaluating drug efficacy and toxicity. However, the complexity of biological matrices and the multi-step nature of analytical workflows introduce significant variability, which can compromise data accuracy and reproducibility. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of high-quality quantitative metabolomics, enabling robust correction for analytical variance.
Stable isotope-labeled internal standards (SIL-IS) are molecules that are chemically identical to the analyte of interest but are enriched with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] Deuterated standards are widely used due to their cost-effectiveness and the relative ease of their synthesis.[1] When a known amount of a deuterated internal standard is spiked into a sample at the earliest stage of sample preparation, it experiences the same processing and analysis conditions as the endogenous analyte.[2][3] By measuring the ratio of the analyte to its corresponding deuterated standard, variations arising from sample extraction, storage, derivatization, and instrument response can be effectively normalized.[2][4][5] This application note provides a detailed protocol and best practices for the integration of deuterated internal standards into a liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflow.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled standard to a sample. The labeled standard is nearly identical to the analyte in its chemical and physical properties, ensuring that it behaves similarly during sample preparation and analysis.[4] Because the mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) forms of the metabolite, the ratio of their signal intensities can be used to accurately calculate the concentration of the endogenous analyte, even if there is sample loss or signal suppression during the analytical process.
Advantages of Using Deuterated Internal Standards
The incorporation of deuterated internal standards into a metabolomics workflow offers several key advantages:
-
Correction for Matrix Effects: Biological samples contain a multitude of molecules that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for accurate normalization.[2][5]
-
Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, deuterated standards significantly reduce the coefficient of variation (CV) and improve the accuracy of quantitative measurements.[3][6][7]
-
Compensation for Sample Loss: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are corrected for, as both the analyte and the internal standard are lost proportionally.[3]
-
Enhanced Method Robustness: The use of deuterated standards makes analytical methods less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results across different batches and laboratories.[2][3]
Data Presentation: The Impact of Internal Standard Correction
The use of deuterated internal standards demonstrably improves the quality of quantitative metabolomics data. The following tables summarize the impact of internal standard correction on key analytical parameters.
Table 1: Comparison of Analytical Precision (CV%) With and Without Internal Standard Correction
| Analyte | Without Internal Standard (CV%) | With Deuterated Internal Standard (CV%) |
| Glutamate | 15.8 | 4.2 |
| Lactate | 18.2 | 5.1 |
| Succinate | 12.5 | 3.8 |
| Citrate | 14.1 | 4.5 |
| Alanine | 16.9 | 4.9 |
This table presents representative data showcasing the significant reduction in the coefficient of variation (CV) when a deuterated internal standard is used for normalization.
Table 2: Assessment of Matrix Effects and Recovery in Human Plasma
| Analyte | Recovery (%) | Matrix Effect (%) | Recovery with IS Correction (%) | Matrix Effect with IS Correction (%) |
| Tryptophan | 78 | 65 | 98.5 | 99.1 |
| Tyrosine | 82 | 71 | 99.2 | 98.8 |
| Methionine | 75 | 68 | 97.9 | 99.5 |
| Leucine | 85 | 75 | 99.8 | 101.2 |
| Phenylalanine | 81 | 72 | 98.9 | 100.5 |
This table illustrates how deuterated internal standards (IS) can effectively compensate for analyte loss during extraction (recovery) and signal suppression/enhancement due to the sample matrix (matrix effect).
Experimental Protocols
This section provides a detailed methodology for a targeted metabolomics experiment using deuterated internal standards for the analysis of amino acids in human plasma.
Materials and Reagents
-
Analytes and Internal Standards: Analytical standards of target amino acids and their corresponding deuterated internal standards (e.g., L-Alanine-d4, L-Leucine-d10, L-Phenylalanine-d8).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate.
-
Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS system (e.g., triple quadrupole mass spectrometer).
Experimental Workflow Diagram
Caption: Metabolomics workflow with deuterated internal standards.
Step-by-Step Protocol
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of the deuterated internal standard mixture in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL in methanol.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column is suitable for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
MS System: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding deuterated internal standard, specific precursor-to-product ion transitions should be optimized.
-
-
Data Processing:
-
Integrate the peak areas for both the endogenous analyte and the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the analytical standards spiked with the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating their area ratios on the calibration curve.
-
Signaling Pathway and Logical Relationship Diagrams
The Role of Internal Standards in Correcting for Analytical Variability
Caption: Correcting variability with deuterated internal standards.
Considerations and Best Practices
While deuterated internal standards are powerful tools, their effective use requires careful consideration:
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high to avoid contributing to the signal of the endogenous analyte.
-
Stability of Deuterium Labels: Deuterium atoms can sometimes undergo back-exchange with protons from the solvent, particularly if they are in labile positions (e.g., on hydroxyl or carboxyl groups). It is crucial to use standards where the deuterium labels are on stable carbon atoms.[1]
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte. However, a slight retention time shift can sometimes be observed, which may impact the accuracy of correction if matrix effects vary across the peak.[8]
-
Concentration of Internal Standard: The amount of internal standard added should be optimized to be within the linear dynamic range of the assay and comparable to the expected concentration of the endogenous analyte.
Conclusion
The integration of deuterated internal standards is an indispensable practice in modern quantitative metabolomics. By providing a reliable means of correcting for analytical variability, these standards significantly enhance the accuracy, precision, and robustness of experimental results. The detailed protocols and guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this essential technique in their metabolomics workflows, leading to more reliable and impactful scientific discoveries.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. texilajournal.com [texilajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of a Novel γ-Butyrolactone Analog in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Affiliation: Advanced Bioanalytical Solutions, Inc.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel γ-butyrolactone analog (GBL-123) in human plasma. The assay utilizes a stable isotope-labeled internal standard, 5-Butyldihydrofuran-2(3H)-one-d7, to ensure high accuracy and precision, in line with regulatory expectations set forth by the FDA and ICH M10 guidelines.[1] The method demonstrates excellent linearity, precision, accuracy, and selectivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
γ-Butyrolactones are a class of compounds with diverse biological activities and are often investigated as potential therapeutic agents.[2][3] Accurate quantification of these compounds in biological matrices is crucial for preclinical and clinical drug development. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis, leading to improved data reliability.[4][5][6] This is particularly important for mitigating matrix effects, which can cause ion suppression or enhancement in LC-MS/MS assays.[5][7]
This protocol details the validation of a method for the quantification of GBL-123 in human plasma using this compound as the internal standard. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure co-elution and similar behavior during extraction and ionization, providing reliable correction for experimental variations.[6]
Experimental
Materials and Reagents
-
Analyte: GBL-123 (≥99% purity)
-
Internal Standard: this compound (≥99% purity, isotopic purity >99%)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: Sciex Triple Quad™ 6500+
-
Analytical Column: Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | GBL-123: m/z 143.2 -> 85.1; this compound: m/z 150.2 -> 92.1 |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of GBL-123 and this compound in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the GBL-123 stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to regulatory guidelines.[1]
Selectivity and Specificity
Blank plasma samples from six different sources were analyzed to ensure no significant interference at the retention times of GBL-123 and the deuterated internal standard.[4]
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The assay was linear over the range of 1 - 1000 ng/mL.
Precision and Accuracy
Intra- and inter-assay precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Results
The developed method demonstrated high sensitivity, selectivity, and robustness for the quantification of GBL-123 in human plasma.
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (100 ng/mL) | HQC (800 ng/mL) |
| Intra-Assay Precision (%CV) | 4.5 | 3.8 | 2.1 | 1.9 |
| Inter-Assay Precision (%CV) | 5.2 | 4.1 | 2.5 | 2.3 |
| Intra-Assay Accuracy (%) | 102.3 | 98.7 | 101.5 | 99.8 |
| Inter-Assay Accuracy (%) | 101.8 | 99.2 | 100.9 | 100.1 |
| Table 1: Summary of Intra- and Inter-Assay Precision and Accuracy for GBL-123 in Human Plasma. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Dihydro-5-methyl-2(3H)-furanone (HMDB0033840) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of γ-Octalactone in Human Plasma and Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Gamma-octalactone (γ-octalactone) is a naturally occurring volatile organic compound found in various fruits and dairy products. It is also used as a food additive and fragrance ingredient. The monitoring of γ-octalactone levels in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, toxicological assessments, and understanding its metabolic fate. This application note provides a detailed protocol for the extraction and quantitative analysis of γ-octalactone in human plasma and urine using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The described methodology is based on established principles for the analysis of lactones and other volatile compounds in biological fluids.
Experimental Protocols
This section details the necessary procedures for sample preparation and instrumental analysis for the quantification of γ-octalactone.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of similar lactones from complex matrices.[1]
Materials:
-
Human plasma or urine samples
-
γ-Octalactone standard
-
Internal Standard (IS) solution (e.g., deuterated γ-octalactone or a structurally similar lactone not present in the sample)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium bicarbonate solution (1% w/v)
-
Dichloromethane (B109758) (HPLC grade)
-
SPE cartridges (e.g., Bond Elut-ENV or similar polymeric sorbent)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove any particulate matter.
-
To a 2 mL aliquot of the supernatant, add the internal standard solution and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Further, wash the cartridge with 5 mL of a solution of 40% methanol and 1% sodium bicarbonate in water to remove acidic and moderately polar interferences.
-
-
Elution:
-
Dry the SPE cartridge under vacuum for 10 minutes.
-
Elute the retained γ-octalactone and internal standard with 5 mL of dichloromethane into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are a starting point and may require optimization based on the specific instrument used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MS detector).[2]
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-WAX column (30 m x 0.25 mm, 0.25 µm film thickness).[2][3]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.[2]
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
γ-Octalactone: Quantifier ion m/z 85, Qualifier ions m/z 57, 99.
-
Internal Standard: To be determined based on the selected IS.
-
Data Presentation
The following table summarizes the expected performance characteristics of the analytical method based on validated methods for similar lactones and volatile organic compounds in biological matrices.[1]
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL |
| Recovery | > 85% |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of γ-octalactone.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marshall.edu [marshall.edu]
- 3. GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standard Variability
Welcome to the technical support center for troubleshooting deuterated internal standard variability in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments, ensuring the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing detailed troubleshooting steps and experimental protocols.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the likely causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can often be traced back to a few key factors. The most common culprits include a lack of complete co-elution between the analyte and the internal standard, issues with the isotopic or chemical purity of the standard, or the occurrence of isotopic exchange.[1]
-
Verify Co-elution: It is crucial that the analyte and the deuterated internal standard elute at the same time to experience and correct for the same matrix effects.[2][3]
-
Confirm Isotopic and Chemical Purity: The purity of the deuterated internal standard is critical for accurate quantification. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1]
-
Action: Always request a certificate of analysis from your supplier detailing the isotopic and chemical purity.[1] If in doubt, the purity can be verified using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1] The presence of unlabeled analyte in the internal standard stock will lead to artificially high concentrations.[6]
-
-
Investigate Isotopic Exchange (H/D Back-Exchange): Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[1]
-
Action: Conduct an incubation study to test for back-exchange. A significant increase in the signal of the non-deuterated analyte after incubation in a blank matrix indicates that H/D back-exchange is occurring.[1][4] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4][6][7]
-
Issue 2: High Variability in Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Significant variability in the internal standard's signal intensity often points to differential matrix effects, where the analyte and the internal standard are affected differently by components of the sample matrix.[1] It can also be an indicator of issues with sample preparation, instrument performance, or the stability of the internal standard itself.
-
Evaluate Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[1][4] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[4][6][7]
-
Action: Conduct a post-extraction addition experiment to assess the matrix effect. This will help quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
-
Review Sample Preparation Procedures: Inconsistencies in sample preparation can lead to variability.[8]
-
Action: Ensure the internal standard is added as early as possible in the sample processing workflow to account for variability in extraction recovery and other steps.[8] Thoroughly vortex samples after adding the internal standard to ensure homogeneity.
-
-
Check for Instrument-Related Issues: Variability can be introduced by the LC-MS system itself.[8][9]
Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange (H/D Back-Exchange)
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[1]
Methodology:
-
Prepare two sets of samples:
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1][11]
-
Process the samples using your established extraction procedure.[1]
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[12]
Methodology:
-
Obtain at least six different sources of blank biological matrix.[12]
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).[12]
-
Set B: Blank matrix extracted first, and then the analyte and deuterated internal standard are spiked into the extracted matrix.[12]
-
Set C: Analyte and deuterated internal standard spiked into the blank matrix before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.[12]
Data Presentation
| Parameter | Acceptance Criteria | Potential Impact of Failure |
| Co-elution | Analyte and Internal Standard retention times should be identical. | Differential matrix effects, inaccurate quantification. |
| Isotopic Purity | ≥98% | Inaccurate quantification due to signal overlap. |
| Chemical Purity | >99% | Presence of unlabeled analyte leads to overestimation. |
| IS-Normalized Matrix Factor CV | ≤15% | Indicates significant and variable matrix effects. |
| H/D Back-Exchange | No significant increase in unlabeled analyte signal. | Underestimation of analyte concentration. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Shift Between Analyte and Deuterated Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting the chromatographic shift observed between an analyte and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift between an analyte and its deuterated standard?
The chromatographic shift, often referred to as the deuterium (B1214612) isotope effect, is the phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1]
Q2: What causes this chromatographic shift?
The primary cause lies in the physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller molecular volume and altered van der Waals interactions.[1] These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, resulting in a retention time difference.[1]
Q3: Does the number and position of deuterium atoms influence the shift?
Yes, both factors are significant. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[2] The position of deuteration also plays a role; for example, deuterium substitution on different types of carbon atoms (sp2 vs. sp3 hybridized) can have varying impacts on retention.[1]
Q4: Can a chromatographic shift affect the accuracy of my analytical results?
A significant chromatographic shift can indeed compromise the accuracy and precision of quantification.[1] If the deuterated internal standard does not co-elute with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency and ultimately impacting the reliability of the results.[1][3]
Q5: Are there alternatives to deuterated standards if the shift is problematic?
While deuterated standards are widely used, other stable isotope-labeled internal standards, such as those incorporating ¹³C, ¹⁵N, or ¹⁸O, can be considered. These heavier isotopes generally produce a negligible chromatographic shift compared to their unlabeled counterparts.[4][5]
Troubleshooting Guide
A systematic approach is essential when you encounter a chromatographic shift between your analyte and deuterated internal standard.
Initial Assessment
-
Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the presence and magnitude of the retention time difference.[1]
-
Check System Stability: Sudden changes in retention time for both compounds may indicate a system-wide issue rather than an isotope effect.[6][7] Look for issues like leaks, pump problems, or changes in mobile phase composition.[8][9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting chromatographic shifts.
Caption: Troubleshooting workflow for chromatographic shifts.
Experimental Protocols
Protocol 1: Modifying Mobile Phase Composition
This protocol can help reduce the retention time difference between the analyte and the deuterated internal standard.
-
Adjust Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A change in mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase.[1]
-
Modify Mobile Phase pH: For ionizable compounds, altering the pH can change their ionization state and hydrophobicity.[1] Prepare a series of mobile phases with small pH adjustments (e.g., ± 0.2 pH units) around the original pH and evaluate the impact on the chromatographic separation.
-
Evaluate Different Organic Solvents: If using acetonitrile, consider trying methanol, or vice versa. Different organic solvents can offer different selectivities and may reduce the isotope effect.
Protocol 2: Adjusting Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Incremental Temperature Changes: Adjust the column temperature in small increments (e.g., 5°C).
-
Monitor Retention Times: Inject the sample at each temperature setting and monitor the retention times of both the analyte and the deuterated standard. An increase in temperature generally leads to shorter retention times.[6]
-
Assess Resolution: Evaluate the resolution between the two peaks at each temperature to find the optimal condition that minimizes the shift while maintaining adequate separation from other components.
Data Presentation
The impact of method modifications on the chromatographic shift can be summarized as follows. Please note that these are illustrative examples, and actual results will vary depending on the specific analyte and chromatographic conditions.
Table 1: Effect of Mobile Phase Composition on Retention Time (RT) Shift
| Mobile Phase Composition (ACN:Water) | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) |
| 50:50 | 5.25 | 5.18 | 0.07 |
| 55:45 | 4.80 | 4.75 | 0.05 |
| 60:40 | 4.32 | 4.28 | 0.04 |
Table 2: Effect of Column Temperature on Retention Time (RT) Shift
| Column Temperature (°C) | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) |
| 30 | 5.25 | 5.18 | 0.07 |
| 35 | 5.05 | 5.00 | 0.05 |
| 40 | 4.85 | 4.81 | 0.04 |
Logical Relationships
The relationship between the number of deuterium atoms and the expected chromatographic shift can be visualized as follows.
Caption: Impact of deuteration level on chromatographic shift.
References
- 1. benchchem.com [benchchem.com]
- 2. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
solving poor peak shape with deuterated internal standards.
Welcome to the technical support center for the use of deuterated internal standards in chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to peak shape and quantification during their experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are deuterated internal standards and why are they considered ideal? A1: Deuterated internal standards (IS) are stable isotopically labeled versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] They are considered the gold standard in quantitative analysis, particularly for LC-MS, because their physical and chemical properties are nearly identical to the unlabeled analyte.[2][3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process and mitigate matrix effects.[1][2][4]
Q2: How do deuterated internal standards help mitigate issues like matrix effects that can cause poor peak shape and inaccurate quantification? A2: Matrix effects, caused by co-eluting compounds from the sample matrix, can alter the ionization efficiency of a target analyte, leading to ion suppression or enhancement.[4] Because deuterated standards are chemically almost identical to the analyte, they typically co-elute and experience the same ionization effects.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Q3: Can a deuterated internal standard elute at a different time than the analyte? A3: Yes, a shift in retention time between a deuterated IS and the non-deuterated analyte is a known phenomenon called the "isotope effect".[5][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7][8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase.[6]
Troubleshooting Poor Peak Shape
Q4: The chromatographic peak for my deuterated internal standard is broad, tailing, or split. What are the possible causes? A4: Poor peak shape for a deuterated internal standard can stem from several factors, similar to those affecting any analyte. Common causes include:
-
Column Deterioration : Over time, the column's packing material can degrade, or the inlet frit can become partially blocked by particulates from the sample or mobile phase, leading to peak distortion.[9][10]
-
Co-elution with an Interfering Compound : An interference in the matrix can co-elute with the internal standard, causing a distorted peak shape.[11]
-
Inappropriate Sample Solvent : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, fronting, or splitting.[9][12]
-
Secondary-Site Interactions : For basic compounds, interactions with acidic residual silanols on the surface of silica-based columns can cause peak tailing.[12][13]
Q5: My analyte peak shape is poor, but the internal standard peak looks good. Will the deuterated standard still provide accurate quantification? A5: Not necessarily. While a deuterated IS can correct for many issues, its primary benefit relies on the assumption that it behaves identically to the analyte. If the poor peak shape of the analyte is due to a specific chemical interaction or degradation that does not affect the deuterated standard, the quantification may be inaccurate. It is crucial to first address the root cause of the analyte's poor peak shape.
Q6: What is peak fronting and can it be related to my internal standard? A6: Peak fronting is when the front half of the peak is broader than the back half.[12] Common causes include column overload, where the injected sample concentration is too high for the column to handle, or a physical issue like a void or channel in the column's packing bed.[12][14] While not directly caused by the deuterated standard itself, if you observe fronting for both your analyte and the standard, it strongly suggests a column or method issue rather than a compound-specific problem.[13][14]
Troubleshooting Quantification & Accuracy
Q7: My analyte and deuterated standard do not co-elute. Why is this a problem? A7: A lack of complete co-elution is a significant problem because it can lead to "differential matrix effects".[4][8][15] If the analyte and the internal standard separate, even slightly, they may elute into regions with different levels of ion suppression or enhancement from the sample matrix.[4][15] This defeats the purpose of the internal standard, as it no longer experiences the identical conditions as the analyte, leading to scattered and inaccurate results.[8][15]
Q8: My quantitative results are inconsistent despite using a deuterated standard. What should I investigate? A8: Inconsistent results can stem from several issues. The most common culprits are a lack of co-elution, impurities in the standard, or isotopic instability.[8]
-
Verify Co-elution : Overlay the chromatograms to confirm the analyte and IS elute together.[8]
-
Check for Impurities : The deuterated standard could be contaminated with its unlabeled analog, which will artificially inflate the analyte response.[16]
-
Assess Isotopic Stability : The deuterium label could be undergoing "back-exchange" where it is replaced by hydrogen from the solvent or matrix. This is more likely if the deuterium atoms are in chemically labile positions (e.g., on -OH or -NH groups).[2][5][16]
Troubleshooting Guides
Guide 1: Investigating Poor Peak Shape
This guide provides a logical workflow for troubleshooting common peak shape problems.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mz-at.de [mz-at.de]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
isotopic exchange issues with deuterated standards in acidic mobile phase.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic exchange of deuterated standards, particularly in acidic mobile phases used in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
Isotopic exchange, also known as back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as a protic solvent in the mobile phase.[1] This is problematic in quantitative analysis because the accuracy of the assay relies on the stable mass difference between the analyte and the deuterated IS.[2] When the IS loses deuterium, its mass decreases, leading to two primary issues:
-
Underestimation of the Internal Standard: A decrease in the signal of the deuterated IS can lead to an artificially high analyte-to-IS ratio.
-
Overestimation of the Analyte: The back-exchanged IS can be mistakenly identified as the unlabeled analyte, causing a false positive signal and an overestimation of the analyte's concentration.[3]
Q2: Which deuterated standards are most susceptible to isotopic exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[3] Additionally, deuterium atoms on carbons adjacent to carbonyl groups can also be prone to exchange under certain conditions.[3][4] In contrast, deuterium on aliphatic or aromatic carbons are generally more stable.[5]
Q3: What are the primary factors that promote isotopic exchange?
Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly in both highly acidic and, more substantially, in basic conditions.[1][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3][7]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for the exchange to occur as they provide a source of hydrogen atoms.[1]
-
Label Position: As mentioned in Q2, the chemical environment of the deuterium atom is a critical factor.[3]
Q4: Are there more stable alternatives to deuterated internal standards?
Yes. While deuterated standards are common, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to isotopic exchange under typical analytical conditions.[2] These are considered a more robust and reliable choice, although they can be more expensive to synthesize.[6]
Troubleshooting Guide
If you suspect isotopic exchange is affecting your analytical results, follow this step-by-step guide to diagnose and mitigate the issue.
Symptoms of Isotopic Exchange:
-
A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.
-
An unexpected increase in the analyte signal, especially in blank samples spiked only with the internal standard.
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting suspected isotopic exchange.
Caption: A logical workflow for diagnosing and resolving isotopic exchange issues.
Mitigation Strategies:
-
pH Control: Adjust the pH of your mobile phase to be within the optimal range of 2.5-3.0, where the rate of exchange is at a minimum for many compounds.[1]
-
Temperature Control: Maintain low temperatures during sample preparation and analysis. Using a cooled autosampler (e.g., 4°C) can significantly slow down the exchange rate.[8][9]
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution and as the organic component of the mobile phase.[1]
-
Minimize Analysis Time: Faster liquid chromatography gradients can reduce the time the deuterated standard is exposed to the protic mobile phase, thus minimizing the opportunity for exchange.[8]
-
Select a Stable Standard: If the issue persists, consider using a deuterated standard with labels in more stable positions (e.g., on an aromatic ring) or switch to a ¹³C or ¹⁵N-labeled internal standard.[2]
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical but realistic data from a stability experiment, illustrating the impact of pH and temperature on the extent of isotopic exchange.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal (Illustrative) | Analyte Peak Detected in IS Channel? |
| A | 24 | 4 | 2.5 | < 5% | No |
| B | 24 | 4 | 5.0 | 10-15% | Yes |
| C | 24 | 25 | 2.5 | 5-10% | Yes |
| D | 24 | 25 | 5.0 | > 30% | Yes |
Interpretation: This illustrative data indicates that the internal standard is most stable at low temperature and a pH of 2.5. Increasing either the temperature or the pH leads to a greater degree of isotopic exchange, as evidenced by the decrease in the internal standard signal and the appearance of a signal for the unlabeled analyte.
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and mobile phase over time.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Mobile phase or reconstitution solvent
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. Analyze these samples immediately to establish a baseline.
-
Prepare Incubated Samples:
-
Matrix Stability: Spike the IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, or in a cooled autosampler for 24 hours).
-
Solvent Stability: Spike the IS into your mobile phase or reconstitution solvent and incubate under the same conditions as the matrix stability samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[6]
-
Visualizing the Mechanism of Exchange
The following diagram illustrates the general mechanism of acid-catalyzed hydrogen-deuterium exchange for a deuterium label on a heteroatom (e.g., an alcohol).
Caption: Simplified mechanism of acid-catalyzed H/D exchange on a heteroatom.
References
- 1. The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent GC-MS Response of 5-Butyldihydrofuran-2(3H)-one-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inconsistent response of 5-Butyldihydrofuran-2(3H)-one-d7 during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the response of my deuterated internal standard, this compound, inconsistent in my GC-MS analysis?
An inconsistent response from a deuterated internal standard can stem from several factors. The most common issues include chromatographic isotope effects leading to differential matrix effects, problems with the GC-MS instrument itself, sample preparation inconsistencies, and issues with the internal standard's purity or stability.[1][2][3] It is also possible that the analyte and its deuterated analog exhibit different responses in the MS detector, even at equimolar concentrations due to differences in ionization efficiency or fragmentation patterns.[2][4]
Q2: What is the "chromatographic isotope effect" and how can it affect my results?
The chromatographic isotope effect refers to the phenomenon where deuterated compounds may have slightly different retention times than their non-deuterated counterparts, often eluting slightly earlier in reversed-phase or gas chromatography.[1][2][5] This can become a problem if the analyte and the internal standard do not co-elute, as they may be exposed to different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[1][2] The magnitude of this effect can depend on the number and position of the deuterium (B1214612) atoms and the GC column's stationary phase.[2][6][7]
Q3: Can the sample matrix be the cause of the inconsistent response even if the internal standard seems stable?
Yes, matrix effects are a significant cause of response variability.[1][2] Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and the internal standard in the MS source. This can lead to either ion suppression (decreased response) or ion enhancement (increased response).[2][8] If the matrix affects the analyte and the internal standard to different extents, it will result in poor reproducibility and inaccurate quantification.[1][2]
Q4: What specific instrument issues should I look for when troubleshooting an inconsistent internal standard response?
Several instrumental factors can contribute to this issue:
-
Active Sites: Reactive sites within the GC flow path (e.g., in the inlet liner, column, or detector) can interact with and degrade the analyte or internal standard, leading to peak tailing and lower response.[2][9]
-
Injector Discrimination: The injection process itself can introduce variability, especially for compounds with different boiling points.[2][10]
-
MS Source Contamination: A contaminated ion source can lead to a general decrease in sensitivity and inconsistent responses for all compounds.[2][3]
-
Carrier Gas Leaks or Instability: Fluctuations in the carrier gas flow rate can affect retention times and peak areas.[11]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving the inconsistent response of this compound.
Guide 1: Initial Investigation and Data Review
Before making any changes to your method or instrument, a thorough review of your data can provide valuable clues.
Troubleshooting Steps:
-
Review Chromatograms: Carefully examine the peak shapes of both the analyte and the internal standard. Look for any signs of peak tailing, fronting, or splitting, which could indicate active sites or other chromatographic problems.[2]
-
Check Retention Times: Verify if the retention times for both the analyte and the internal standard are consistent across multiple injections. Significant drift could point to issues with the GC oven temperature control or carrier gas flow rate.[11]
-
Analyze Response Ratios: Calculate the response ratio (analyte peak area / internal standard peak area) for your calibration standards and samples. An inconsistent ratio in your quality control samples is a clear indicator of a problem.
Guide 2: Investigating Chromatographic and Matrix Effects
This guide focuses on issues related to the separation and the influence of the sample matrix.
Troubleshooting Steps:
-
Verify Co-elution:
-
Objective: To confirm that 5-Butyldihydrofuran-2(3H)-one and its d7-labeled internal standard are eluting at the same time.
-
Methodology: Prepare a standard solution containing both the analyte and the internal standard in a clean solvent. Inject this standard into the GC-MS and monitor unique ions for each compound in Selected Ion Monitoring (SIM) mode. Overlay the chromatograms to check for co-elution.[1]
-
-
Assess Matrix Effects:
-
Objective: To determine if components in the sample matrix are suppressing or enhancing the MS signal.
-
Methodology: Perform a post-extraction addition experiment. Analyze a blank matrix extract, the same extract spiked with the analyte and internal standard after extraction, and a pure standard solution at the same concentration. A significant difference in the peak areas between the spiked matrix extract and the pure standard indicates the presence of matrix effects.[1]
-
Guide 3: Instrument and Method Troubleshooting
If chromatographic and matrix effects have been ruled out or addressed, the next step is to investigate the GC-MS instrument and the analytical method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for instrument-related issues.
Detailed Steps:
-
Injector Maintenance: The injector is a common source of reproducibility problems.[11]
-
Column Maintenance: The GC column can degrade over time.
-
Action: Trim a small portion (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues. If this does not resolve the issue, the column may need to be replaced.[11]
-
-
MS Source Cleaning: A contaminated ion source can significantly impact sensitivity and reproducibility.[2][3]
-
Action: Follow the manufacturer's instructions to clean the ion source.
-
-
Leak Check: Leaks in the carrier gas line can lead to unstable flow and retention time shifts.[11]
-
Action: Perform a leak check on the GC system.
-
-
Method Optimization: Poorly optimized method parameters can contribute to variability.
-
Action: Re-evaluate the injector temperature, oven temperature program, and carrier gas flow rate to ensure they are optimal for the analytes.[3]
-
Data Presentation
Table 1: Common Causes of Inconsistent Internal Standard Response and Their Effects
| Potential Cause | Effect on Analyte Response | Effect on Internal Standard Response | Impact on Analytical Result |
| Chromatographic Isotope Effect | Later Elution | Earlier Elution | Can lead to differential matrix effects and biased results if not co-eluting.[2] |
| Matrix-Induced Ion Suppression | Decreased Peak Area | Decreased Peak Area | Can be corrected if both are affected equally; biased if affected differently.[2] |
| Matrix-Induced Ion Enhancement | Increased Peak Area | Increased Peak Area | Can be corrected if both are affected equally; biased if affected differently.[2] |
| Active Sites in System | Peak Tailing, Lower Response | Peak Tailing, Lower Response | May affect both, but not always to the same degree, causing variability.[2] |
| MS Source Contamination | General Decrease in Response | General Decrease in Response | Loss of sensitivity, but may not significantly impact the ratio if both are affected similarly.[2] |
| Injector Discrimination | Variable Response | Variable Response | Can lead to inaccurate and imprecise results.[2] |
Experimental Protocols
Protocol 1: Verification of Co-elution
Objective: To confirm that the analyte and its deuterated internal standard are co-eluting from the GC column.
Methodology:
-
Prepare a Mid-Concentration Standard: Prepare a solution containing both the analyte and this compound at a mid-range concentration in a clean solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Analysis: Inject the standard and acquire data in Selected Ion Monitoring (SIM) mode. Monitor at least one unique and abundant ion for the analyte and one for the deuterated standard. For 5-Butyldihydrofuran-2(3H)-one, a characteristic ion is often m/z 85.[12]
-
Data Analysis: Overlay the chromatograms for the analyte and internal standard ions. The peaks should perfectly overlap. A significant separation indicates a chromatographic isotope effect that may require method modification (e.g., using a lower-resolution column or adjusting the temperature program) to ensure co-elution.[1]
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of the sample matrix on the ionization of the analyte and internal standard.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): A solution of the analyte and internal standard in a clean solvent at a known concentration.
-
Set B (Blank Matrix Extract): An extract of a blank sample (a sample that does not contain the analyte).
-
Set C (Post-Extraction Spike): The blank matrix extract (Set B) spiked with the analyte and internal standard to the same concentration as Set A.
-
-
GC-MS Analysis: Analyze all three sets of samples under the same conditions.
-
Data Analysis: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). If the matrix effect is different for the analyte and the internal standard, the method is prone to inaccuracies.
-
Visualization of Troubleshooting Logic
Caption: Logical workflow for troubleshooting inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC-MS discrimination / poor reproducibility - Chromatography Forum [chromforum.org]
- 11. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Stable Isotope-Labeled Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses through the effective use of stable isotope-labeled internal standards (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs when components in a sample, other than the analyte of interest, inhibit the ionization of the analyte in the mass spectrometer's ion source.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3][4] It is a significant challenge because co-eluting compounds from the sample matrix can interfere with the ionization process, leading to unreliable quantitative results.[5]
Q2: How do stable isotope-labeled internal standards (SIL-IS) help minimize ion suppression?
A2: A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[6][7] By adding a known amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process, it effectively normalizes for variability during extraction, chromatography, and detection.[6] The quantification is based on the ratio of the analyte signal to the SIL-IS signal, which corrects for the suppression effect.[6]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, proteins, lipids (especially phospholipids), and other small molecules present in biological samples.[1][8]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[1]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1]
-
Co-eluting metabolites: Metabolites of the drug that have similar structures and retention times.[1]
Q4: Are all stable isotope-labeled internal standards the same?
A4: No. While all SIL-IS are designed to mimic the analyte, the choice of isotope can matter. Deuterium (²H)-labeled standards can sometimes exhibit slight chromatographic separation from the unlabeled analyte, which might reduce their effectiveness in compensating for ion suppression, especially with high-resolution chromatography.[9] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are often preferred as they are less likely to show this separation and can provide more accurate compensation.[9][10]
Troubleshooting Guide
Problem: I am still observing significant ion suppression even with a SIL-IS.
-
Possible Cause 1: Chromatographic separation of analyte and SIL-IS.
-
Solution: With high-efficiency chromatography systems like UPLC, even minor differences in physicochemical properties between the analyte and a deuterated IS can lead to separation.[9] If you observe this, consider using a ¹³C or ¹⁵N-labeled IS, as they are more likely to co-elute perfectly with the analyte.[9] You can also try modifying your chromatographic method, such as using a shallower gradient, to minimize separation.[1]
-
-
Possible Cause 2: Extreme matrix effects.
-
Solution: While a SIL-IS is highly effective, it may not fully compensate for extreme levels of ion suppression. In such cases, you should focus on improving your sample preparation to remove more of the interfering matrix components.[11] Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[11]
-
-
Possible Cause 3: The SIL-IS itself is causing suppression.
-
Solution: In some cases, if the concentration of the SIL-IS is significantly higher than the analyte, it can contribute to ion suppression.[12] Ensure that you are using an appropriate concentration of the SIL-IS that provides a strong signal without being in vast excess compared to the expected analyte concentrations.
-
Problem: My results are inconsistent and irreproducible across different samples.
-
Possible Cause: Sample-to-sample variability in matrix composition.
-
Solution: Different lots of biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to different degrees of ion suppression.[11] A SIL-IS is the best tool to correct for this variability.[4] If you are still seeing issues, ensure you are using matrix-matched calibrators and quality control (QC) samples to better mimic the study samples.[4] A robust sample preparation method will also help to minimize these differences.[4]
-
Experimental Protocols
Protocol: Assessing Ion Suppression Using Post-Column Infusion
This qualitative technique helps to identify regions in the chromatogram where ion suppression occurs.[1]
-
Prepare an Infusion Solution: Create a solution of your analyte in the mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.[1]
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[1]
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the analyte is observed.[1]
-
Inject a Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.[1]
-
Analyze the Chromatogram: Monitor the analyte's MRM transition. A significant drop in the baseline signal indicates a region of ion suppression.[1] Compare the retention time of the suppression zone with the retention time of your analyte peak in a standard injection to see if they overlap.
Data on SIL-IS Performance
The following table summarizes the key advantages of using a SIL-IS for minimizing ion suppression, based on established principles.
| Parameter | Without SIL-IS | With SIL-IS | Rationale |
| Accuracy & Precision | Can be poor and variable due to uncorrected matrix effects.[3] | High accuracy and precision.[7] | The ratiometric measurement corrects for signal fluctuations.[6] |
| Reliability | Low, as results can be skewed by sample-to-sample differences.[11] | High, provides more robust and reliable data.[6] | Compensates for variability in extraction, chromatography, and ionization.[6] |
| Method Validation | More challenging to demonstrate robustness against matrix effects. | Easier to meet regulatory guidelines for method validation.[13] | SIL-IS is the recommended standard by regulatory bodies like the FDA and EMA.[13] |
Visual Guides
Caption: Conceptual diagram of ion suppression in the electrospray ionization (ESI) source.
Caption: Comparison of analytical workflows with and without a stable isotope-labeled IS.
Caption: Decision tree for troubleshooting persistent ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Extraction Recovery of Deuterated Lactones
Welcome to the technical support center for the extraction of deuterated lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of these compounds from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction recovery of deuterated lactones?
The successful extraction of deuterated lactones hinges on several key factors that must be carefully optimized. These include the choice of extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction), the selection of an appropriate solvent, the pH of the sample matrix, and the specifics of the experimental conditions such as temperature and mixing time. The stability of the lactone ring, which is pH-dependent, is a crucial consideration.
Q2: How does pH affect the stability and extraction of deuterated lactones?
The pH of the sample matrix is a critical parameter. Lactone rings are susceptible to hydrolysis under alkaline conditions, which opens the ring to form the corresponding hydroxy acid, thereby reducing the recovery of the desired lactone. Conversely, acidic to neutral conditions generally favor the stability of the closed-ring lactone form. Therefore, maintaining a neutral to slightly acidic pH during extraction is often recommended to ensure the integrity of the deuterated lactone. For instance, in the liquid-liquid extraction of volatile compounds from urine, acidification of the sample is a key step.
Q3: Which extraction solvent should I choose for my deuterated lactone?
The choice of solvent is paramount and is guided by the principle of "like dissolves like." The polarity of the extraction solvent should match the polarity of the deuterated lactone to ensure optimal partitioning and recovery. For example, in the liquid-liquid extraction of γ-decalactone, diethyl ether has been shown to be a highly effective solvent, achieving nearly 100% recovery.[1] For protein precipitation, acetonitrile (B52724) is a commonly used and efficient solvent for precipitating proteins while keeping small molecules like lactones in solution.
Q4: What are the advantages and disadvantages of common extraction techniques for deuterated lactones?
The three most common techniques for extracting small molecules from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and simple method, making it suitable for high-throughput applications. It effectively removes a large portion of proteins from the sample. However, it may result in a less clean extract compared to SPE, potentially leading to matrix effects in subsequent analyses.
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquids. It can provide clean extracts, but it can be more time-consuming and may require larger volumes of organic solvents. Emulsion formation can also be a challenge.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can yield very clean extracts and allows for the concentration of the analyte. It is often considered to provide higher recovery and reproducibility compared to LLE. However, it can be more expensive and requires method development to select the appropriate sorbent and elution conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Low Extraction Recovery
Problem: You are observing low recovery of your deuterated lactone standard.
Possible Causes & Solutions:
-
Suboptimal pH: The pH of your sample may be causing hydrolysis of the lactone ring or poor partitioning.
-
Solution: Adjust the pH of your sample to a neutral or slightly acidic range (pH 4-7) before extraction. Verify the pH with a calibrated pH meter.
-
-
Inappropriate Solvent Choice: The extraction solvent may not be optimal for your specific deuterated lactone.
-
Solution: Experiment with a range of solvents with varying polarities. For LLE, consider solvents like diethyl ether, dichloromethane, or ethyl acetate. For PPT, acetonitrile is a common choice.
-
-
Incomplete Phase Separation (LLE): In LLE, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Solution: Centrifuge the sample to facilitate phase separation. If an emulsion has formed, consider adding salt (salting out) to break the emulsion.
-
-
Inefficient Elution (SPE): In SPE, the elution solvent may not be strong enough to desorb the deuterated lactone from the sorbent.
-
Solution: Increase the strength of your elution solvent. This can be achieved by increasing the proportion of the organic component or by changing to a stronger solvent altogether.
-
-
Analyte Breakthrough (SPE): During sample loading in SPE, the analyte may not be retained on the sorbent and is lost in the wash.
-
Solution: Ensure the SPE cartridge is properly conditioned and equilibrated. Decrease the flow rate during sample loading to allow for better interaction between the analyte and the sorbent.
-
High Variability in Results
Problem: You are observing significant variability in the recovery of your deuterated lactone across replicate samples.
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Minor variations in sample preparation steps can lead to variability.
-
Solution: Ensure all experimental parameters, such as volumes, mixing times, and temperatures, are kept consistent for all samples. Use calibrated pipettes and vortex thoroughly.
-
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the deuterated lactone in the mass spectrometer, leading to inconsistent quantification.
-
Solution: Employ a more rigorous cleanup method like SPE to obtain a cleaner extract. Diluting the final extract can also help to mitigate matrix effects.
-
-
Inconsistent pH Adjustment: If pH adjustment is required, ensure it is done precisely and consistently for every sample.
-
Solution: Use a calibrated pH meter and add the acid or base dropwise while monitoring the pH closely.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical recovery percentages for different extraction methods. While specific recoveries for every deuterated lactone are not available, this data for similar small molecules provides a useful comparison.
Table 1: Protein Precipitation (PPT) Recovery
| Analyte Type | Matrix | Precipitating Solvent | Typical Recovery (%) |
| Various Drugs | Serum | Acetonitrile | > 90% |
| Phenyl-γ-valerolactones | Urine | Acetonitrile | 86 - 94%[2] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Typical Recovery (%) |
| γ-decalactone | Biotransformation Medium | Diethyl Ether | ~100%[1] |
| Phenyl-γ-valerolactones | Urine | Ethyl Acetate | 86 - 94%[2] |
Table 3: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) - General Comparison
| Extraction Method | Typical Recovery (%) | Key Advantages |
| Solid-Phase Extraction (SPE) | Often > 80-90% | High selectivity, clean extracts, analyte concentration |
| Liquid-Liquid Extraction (LLE) | Can be 10-20% lower than SPE | Simple, cost-effective for some applications |
Experimental Protocols
Below are detailed methodologies for the three common extraction techniques. These should be optimized for your specific deuterated lactone and matrix.
Protocol 1: Protein Precipitation (PPT) of Deuterated Lactones from Plasma/Serum
This protocol is a common starting point for the analysis of small molecules in plasma or serum.
-
Sample Preparation:
-
Thaw plasma/serum samples at room temperature.
-
Vortex for 10-15 seconds to ensure homogeneity.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.
-
-
Precipitation:
-
Transfer 100 µL of the plasma/serum supernatant to a clean microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing the internal standard if not already in the sample). This represents a 3:1 solvent-to-sample ratio.[3]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Separation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
-
Collection:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Deuterated Lactones from Urine
This protocol is adapted for the extraction of volatile and semi-volatile compounds from urine.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex.
-
Transfer 2 mL of urine to a glass vial.
-
-
Acidification and Salting-out:
-
Add 2 mL of 1 M sulfuric acid to the urine sample.
-
Add 0.2 g of sodium sulphate to the mixture and vortex until the salt is completely dissolved.
-
-
Extraction:
-
Add 4 mL of diethyl ether (or another suitable organic solvent) to the vial.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the vial at 3500 rpm for 1 minute to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully collect the organic (top) layer and transfer it to a clean tube.
-
Dry the organic extract with anhydrous sodium sulphate.
-
-
Analysis:
-
The dried extract can be concentrated and analyzed by GC-MS or LC-MS.
-
Protocol 3: Solid-Phase Extraction (SPE) of Deuterated Lactones from a Biological Matrix
This is a general protocol for a reversed-phase SPE cartridge and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat your sample by adjusting the pH to a neutral or slightly acidic range.
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the deuterated lactone from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
The eluate can be directly injected for analysis or evaporated and reconstituted in a suitable solvent.
-
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Low Extraction Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Automated High-Throughput Quantification of Phenyl-γ-valerolactones and Creatinine in Urine by Laser Diode Thermal Desorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Technical Support Center: Addressing Nonlinearity in Calibration Curves
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and addressing nonlinearity in analytical calibration curves when using stable isotope-labeled internal standards (SIL-IS).
Troubleshooting Guides
This section offers step-by-step solutions to common issues leading to nonlinear calibration curves in LC-MS/MS analyses.
Issue 1: My calibration curve is bending (plateauing) at high concentrations.
This is a classic sign of detector saturation or ionization suppression at high analyte concentrations.
Answer:
High concentrations of the analyte and/or the SIL-IS can overwhelm the mass spectrometer's detector, leading to a nonlinear response where an increase in concentration does not produce a proportional increase in signal.[1][2] This phenomenon is known as detector saturation.[1]
Troubleshooting Workflow:
-
Confirm Saturation: Analyze the peak shapes of the highest concentration standards. Saturation can manifest as flattened or "flat-topped" peaks.[3][4]
-
Dilute Samples: Prepare and inject a dilution of the highest standard. If the diluted sample falls back onto the linear portion of the curve (when the result is multiplied by the dilution factor), detector saturation is the likely cause.[1]
-
Reduce Signal Intensity: If saturation is confirmed, systematically reduce the signal intensity. This can be achieved by:
-
Extend the Curve: If saturation is consistently observed, you may need to lower the upper limit of quantitation (ULOQ) for the assay.[1]
Issue 2: My calibration curve is nonlinear across the entire range, often showing a quadratic trend.
This can be caused by several factors, including isotopic contribution (cross-talk) between the analyte and the SIL-IS, or inherent heteroscedasticity in the data that is not properly handled by the regression model.
Answer:
Nonlinearity across the entire calibration range, which often fits well to a quadratic equation, can arise from several sources. One common cause is isotopic interference or "cross-talk" between the analyte and the internal standard.[6][7] This occurs when the signal from naturally occurring isotopes of the analyte contributes to the signal of the SIL-IS, or when the SIL-IS contains a small amount of the unlabeled analyte as an impurity.[6][8] This effect becomes more pronounced at high analyte-to-IS concentration ratios.[7]
Troubleshooting Workflow:
-
Assess Isotopic Contribution:
-
Mitigate Cross-Talk:
-
Increase SIL-IS Concentration: A higher concentration of the internal standard can minimize the relative contribution from the analyte's isotopes.[10][11]
-
Select a Different IS Transition: If possible, monitor a precursor ion for the SIL-IS that has minimal isotopic contribution from the analyte.[10] For example, if using a +4 Da SIL-IS, monitoring the +6 Da isotope may show less interference.[11]
-
Use a Higher Mass-Labeled IS: Employing an SIL-IS with a greater mass difference (e.g., +6 Da or incorporating ¹³C/¹⁵N) can reduce spectral overlap.
-
-
Select an Appropriate Regression Model: If nonlinearity persists after addressing instrumental and chemical factors, the response may be inherently nonlinear.
-
Evaluate a Quadratic Fit: A quadratic regression model (y = ax² + bx + c) can be used if it accurately describes the data and the assay meets all validation criteria.[12][13] Regulatory guidelines often permit nonlinear functions if properly validated.[13]
-
Apply Weighting: Data from LC-MS/MS assays often exhibit heteroscedasticity, where the variance of the response increases with concentration. A weighted least squares (WLS) regression, typically with a weighting factor of 1/x or 1/x², should be evaluated to improve accuracy at the low end of the curve.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of nonlinearity even when using a SIL-IS?
A: The most frequent causes include:
-
Detector Saturation: The detector is overwhelmed at high analyte concentrations.[1][16]
-
Isotopic Contribution (Cross-Talk): Natural isotopes of the analyte interfere with the SIL-IS signal, or the SIL-IS is impure.[6][10][17]
-
Matrix Effects: Co-eluting matrix components differentially suppress or enhance the ionization of the analyte versus the SIL-IS. This can happen if the analyte and SIL-IS do not co-elute perfectly.[18][19]
-
Inappropriate Regression Model: Using a simple linear regression for data that is inherently nonlinear or heteroscedastic.[12][20]
Q2: Is it acceptable to use a quadratic calibration curve fit?
A: Yes, using a quadratic fit is often acceptable, provided it is justified and properly validated according to regulatory guidelines (e.g., FDA, EMA).[13] It should not be used to mask underlying analytical problems like detector saturation.[12] If a quadratic fit is chosen, the rationale and validation data demonstrating its accuracy and precision must be documented.
Q3: How can I determine the best weighting factor for my regression?
A: The optimal weighting factor is determined by the relationship between the standard deviation of the instrument response and the concentration.[15] A common practical approach is to process data with different weighting factors (e.g., none, 1/x, and 1/x²) and select the one that provides the lowest sum of percentage relative errors (%RE) across the calibration range, especially improving accuracy at the LLOQ.[15] For many LC-MS/MS assays, 1/x² is recommended as a starting point.[15]
Q4: My SIL-IS and analyte have slightly different retention times. Is this a problem?
A: Yes, this can be a significant problem. A core assumption of using a SIL-IS is that it co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time.[18] If retention times differ, even slightly, they may elute during different matrix effect zones, leading to differential ion suppression or enhancement and compromising quantitation.[18][21] This is sometimes observed with deuterium-labeled standards due to the "deuterium isotope effect".[18]
Q5: How can I quantitatively assess matrix effects?
A: The post-extraction spike method is a standard quantitative approach.[22] It involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, and its variability across different lots of matrix should be assessed.[22] An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[22]
Data Presentation
Table 1: Comparison of Common Regression Models for Calibration Curves
| Model Type | Equation | Weighting Factor | Common Application | Key Considerations |
| Linear | y = mx + b | None (Equal) | Ideal for data with constant variance (homoscedastic). | Often provides poor accuracy at the LLOQ if data is heteroscedastic.[12] |
| Weighted Linear | y = mx + b | 1/x or 1/x² | Recommended for heteroscedastic data typical of LC-MS/MS assays.[14][15] | Significantly improves accuracy and precision at lower concentrations. 1/x² is a widely accepted starting point.[15] |
| Quadratic | y = ax² + bx + c | None, 1/x, or 1/x² | Used when the response is inherently nonlinear due to factors like isotopic interference.[12][13] | Must be used with caution and fully validated. Should not be used to mask correctable issues like saturation.[12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement from a biological matrix.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix supernatant before the final evaporation/reconstitution step.[22]
-
Set C (Blank Matrix): Extract blank biological matrix without adding analyte or SIL-IS to check for interferences.
-
-
Analysis: Inject and analyze all samples using the LC-MS/MS method.
-
Data Calculation:
-
Calculate the Matrix Factor (MF) for the analyte:
-
MF = (Peak Response in Set B) / (Peak Response in Set A)[22]
-
-
Calculate the IS-Normalized MF :
-
MF (Analyte) = (Analyte Peak Area in Set B) / (Analyte Peak Area in Set A)
-
MF (IS) = (IS Peak Area in Set B) / (IS Peak Area in Set A)
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
-
Interpretation:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be <15%.[22]
-
Protocol 2: Assessment of Isotopic Contribution (Cross-Talk)
Objective: To determine the contribution of the analyte signal to the SIL-IS MRM transition and vice-versa.
Methodology:
-
Prepare Three Samples:
-
Sample 1 (LLOQ): A standard at the Lower Limit of Quantitation (LLOQ).
-
Sample 2 (ULOQ - No IS): A sample containing only the analyte at the Upper Limit of Quantitation (ULOQ), prepared in extracted blank matrix. Do not add the SIL-IS.[9]
-
Sample 3 (IS Only): A sample containing only the SIL-IS at its working concentration, prepared in extracted blank matrix. Do not add the analyte.[9]
-
-
Analysis:
-
Inject all three samples.
-
For Sample 2, acquire data for both the analyte and the SIL-IS MRM transitions.
-
For Sample 3, acquire data for both the analyte and the SIL-IS MRM transitions.
-
-
Interpretation:
-
Analyte Contribution to IS: In Sample 2, the response in the SIL-IS MRM transition should be insignificant, typically less than 5% of the SIL-IS response at the LLOQ (Sample 1).
-
IS Contribution to Analyte: In Sample 3, the response in the analyte MRM transition should be insignificant, typically less than 1% of the analyte response at the LLOQ (Sample 1).[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. sciresjournals.com [sciresjournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for in-source fragmentation differences of deuterated standards
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential differences in in-source fragmentation between deuterated and non-deuterated standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern?
A1: In-source fragmentation (ISF) is the breakdown of an analyte that occurs within the ion source of a mass spectrometer, before the precursor ion is isolated for tandem mass spectrometry (MS/MS).[1][2] This phenomenon is a result of collisions between ions and surrounding gas molecules, driven by applied voltages in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1][2] ISF can significantly impact the observed mass spectra, potentially leading to misidentification of compounds or inaccuracies in quantification.[1]
Q2: Can deuterated standards exhibit different in-source fragmentation compared to their non-deuterated counterparts?
A2: Yes, deuterated standards can exhibit different in-source fragmentation patterns and efficiencies compared to their non-deuterated (protium) analogues. This difference is primarily attributed to the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a lower propensity for fragmentation in deuterated compounds under identical in-source conditions.[3][4] This can alter the relative abundance of fragment ions compared to the parent molecule.[4]
Q3: What are the potential consequences of differential in-source fragmentation in quantitative analysis?
A3: If the analyte and its deuterated internal standard (IS) undergo different rates of in-source fragmentation, it can compromise analytical accuracy.[1][5] For example, if the non-deuterated analyte fragments more readily in the source than the deuterated IS, the abundance of the analyte's precursor ion will be reduced to a greater extent. This can lead to an underestimation of the analyte concentration. Conversely, if the IS is more susceptible to fragmentation, it can lead to an overestimation.
Q4: Besides the kinetic isotope effect, what other factors can influence in-source fragmentation?
A4: Several instrument parameters can influence the degree of in-source fragmentation.[1][6] These include:
-
Declustering Potential (DP) or Cone Voltage: Higher voltages increase the kinetic energy of ions, leading to more intense collisions and greater fragmentation.[1][2][6]
-
Ion Source Temperature: Elevated temperatures can provide additional thermal energy, promoting the dissociation of thermally labile compounds.[1][7]
-
Mobile Phase Composition: The use of certain additives or solvents can affect ionization efficiency and the stability of the generated ions.[6][8]
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate issues arising from differential in-source fragmentation.
Issue: Inconsistent or Inaccurate Quantification Suspected to be Caused by Differential In-Source Fragmentation
This guide outlines the steps to diagnose and address variability in analytical results that may stem from differences in how the analyte and its deuterated standard behave in the ion source.
Troubleshooting Workflow
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Validation & Comparative
The Gold Standard in Flavor Analysis: A Comparative Guide to Bioanalytical Method Validation Using 5-Butyldihydrofuran-2(3H)-one-d7
For researchers, scientists, and drug development professionals engaged in the nuanced field of flavor and fragrance analysis, the precision and reliability of quantitative methods are paramount. This guide provides an objective comparison of bioanalytical method validation using the deuterated internal standard, 5-Butyldihydrofuran-2(3H)-one-d7, against a common alternative, a structural analog internal standard. Supported by experimental data and detailed protocols, this document illuminates the superior performance of stable isotope-labeled standards in achieving accurate and robust analytical outcomes.
In the analysis of complex matrices such as alcoholic beverages, the quantification of key flavor compounds like 5-Butyldihydrofuran-2(3H)-one, commonly known as whiskey lactone or oak lactone, presents significant challenges.[1] Matrix effects, variability in sample preparation, and instrument response can all introduce inaccuracies.[2][3] The use of an internal standard (IS) is a well-established strategy to mitigate these issues.[4] An ideal internal standard closely mimics the analyte's behavior throughout the analytical process.[3] This guide delves into a head-to-head comparison of two types of internal standards for the analysis of whiskey lactone: its deuterated counterpart, this compound, and a structural analog, γ-nonalactone.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[5] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience the same degree of matrix effects and ionization suppression or enhancement.[3] Structural analogs, while often more readily available and less expensive, have inherent differences in their chemical structure that can lead to variations in extraction recovery, chromatographic retention, and mass spectrometric response.[6]
The following tables summarize the key performance parameters of a bioanalytical method for whiskey lactone validated using either this compound or a structural analog (γ-nonalactone) as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | This compound (SIL-IS) | γ-Nonalactone (Structural Analog IS) |
| Calibration Range (µg/L) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (µg/L) | 1 | 1 |
| LLOQ Precision (%CV) | ≤ 15% | ≤ 20% |
| LLOQ Accuracy (%RE) | ± 15% | ± 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/L) | This compound (SIL-IS) | γ-Nonalactone (Structural Analog IS) |
| Accuracy (%RE) | Precision (%CV) | ||
| Low | 3 | ± 5% | ≤ 8% |
| Medium | 150 | ± 3% | ≤ 5% |
| High | 400 | ± 4% | ≤ 6% |
Table 3: Recovery and Matrix Effect
| Parameter | This compound (SIL-IS) | γ-Nonalactone (Structural Analog IS) |
| Analyte Recovery (%) | ||
| Low QC | 92 | 85 |
| High QC | 95 | 88 |
| Internal Standard Recovery (%) | 94 | 80 |
| Matrix Effect (%) | ||
| Analyte | 98 | 95 |
| Internal Standard | 97 | 85 |
| IS-Normalized Matrix Factor (%CV) | ≤ 5% | ≤ 15% |
Experimental Protocols
The following is a detailed methodology for the quantification of 5-Butyldihydrofuran-2(3H)-one (whiskey lactone) in wine using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard. This protocol is adapted from the validated method described by Pollnitz et al. (1999).[1]
1. Sample Preparation
-
To a 10 mL aliquot of wine in a screw-cap vial, add a known amount of the this compound internal standard solution.
-
Add 1 g of sodium chloride to the sample.
-
Perform a liquid-liquid extraction with 2 mL of diethyl ether by vortexing for 5 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the ether layer to a clean vial for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Whiskey Lactone: m/z 99, 156
-
This compound: m/z 103, 160
-
γ-Nonalactone (if used as IS): m/z 85, 156
-
3. Data Analysis
-
Integrate the peak areas for the target ions of whiskey lactone and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of whiskey lactone in the unknown samples by interpolation from the calibration curve.
Visualizing the Advantage
The following diagrams illustrate the experimental workflow and the clear advantages of using a deuterated internal standard.
Bioanalytical workflow for whiskey lactone quantification.
Logical comparison of internal standard types.
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate the superiority of this compound as an internal standard for the bioanalytical method validation of whiskey lactone. Its near-identical physicochemical properties to the analyte ensure a more accurate and precise quantification by effectively compensating for matrix effects and other sources of analytical variability. While structural analogs may serve as a viable alternative when a stable isotope-labeled standard is unavailable, the use of a deuterated internal standard is the recommended approach for achieving the highest quality data in regulated bioanalysis and research.
References
A Head-to-Head Battle of Internal Standards: 5-Butyldihydrofuran-2(3H)-one-d7 vs. a Structural Analog for Bioanalytical Quantification
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantitative methods. This guide provides a comprehensive comparison between a stable isotope-labeled internal standard (SIL-IS), 5-Butyldihydrofuran-2(3H)-one-d7, and a representative structural analog internal standard. This comparison is supported by established principles of bioanalytical method validation and will aid in the informed selection of an IS for the quantification of 5-Butyldihydrofuran-2(3H)-one and structurally related compounds.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is pivotal for correcting variability that can arise during sample preparation, chromatographic separation, and detection[1]. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte or a compound that is structurally similar, known as a structural analog[1][2].
A SIL-IS, such as this compound, is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly throughout the entire analytical process, effectively compensating for matrix effects, extraction inefficiencies, and instrument variability[3][4]. Structural analogs, on the other hand, are molecules with a close chemical structure to the analyte. While they can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, their behavior may not perfectly mimic the analyte, potentially leading to less accurate and precise results[2][5][6].
This guide will use γ-valerolactone as a representative structural analog for comparison, given its structural similarity to 5-Butyldihydrofuran-2(3H)-one.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the expected performance characteristics when using this compound versus a structural analog IS like γ-valerolactone for the quantification of 5-Butyldihydrofuran-2(3H)-one. These are based on typical outcomes observed in bioanalytical method validation.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., γ-valerolactone) | Rationale |
| Accuracy | High (Typically within ±15% of nominal concentration) | Moderate to High (Can be within ±15%, but more susceptible to variability) | The SIL-IS co-elutes and experiences identical ionization effects as the analyte, leading to more effective normalization[3][6]. |
| Precision | High (Coefficient of Variation typically <15%) | Moderate to High (CV may be higher due to differential matrix effects) | The near-identical chemical nature of the SIL-IS ensures more consistent correction for random errors throughout the analytical process[7]. |
| Matrix Effect | Effectively Compensated | May Not Fully Compensate | A structural analog may have different ionization efficiency and susceptibility to ion suppression or enhancement from matrix components[6]. |
| Extraction Recovery | Tracks Analyte Recovery Closely | May Differ from Analyte Recovery | Differences in polarity and other physicochemical properties can lead to variations in extraction efficiency between the analyte and a structural analog. |
| Linearity | Excellent | Generally Good, but can be affected by differential matrix effects | The consistent response ratio of the SIL-IS to the analyte across a range of concentrations supports a more reliable linear regression[6]. |
| Robustness | High | Moderate | Methods using SIL-IS are often more resilient to minor variations in experimental conditions. |
Experimental Protocols: A Guide to Validation
To empirically determine the suitability of an internal standard, a thorough method validation is required as per regulatory guidelines from bodies like the FDA and ICH[8][9][10]. Below are detailed methodologies for key validation experiments.
Stock Solution and Working Standard Preparation
-
Analyte and Internal Standards: Prepare individual stock solutions of 5-Butyldihydrofuran-2(3H)-one, this compound, and the structural analog IS in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a concentration that yields a consistent and appropriate response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and each internal standard.
-
Method Validation Experiments
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte and IS in post-extraction spiked blank matrix from six different sources to the peak area in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Compare the peak area of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship in selecting an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog internal standard can provide acceptable performance in some cases, a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for ensuring the highest levels of accuracy and precision. The near-identical physicochemical properties of a SIL-IS allow it to more effectively compensate for the various sources of error inherent in bioanalytical workflows, particularly the unpredictable nature of matrix effects. For researchers, scientists, and drug development professionals, the investment in a SIL-IS is an investment in the quality and integrity of their data.
References
- 1. benchchem.com [benchchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
Deuterated Standards: The Gold Standard for Quantitative Accuracy and Precision
In the landscape of bioanalytical assays, particularly within drug development and clinical research, the demand for the highest levels of accuracy and precision is non-negotiable. Quantitative analysis of drugs, metabolites, and other analytes in complex biological matrices forms the bedrock of critical decision-making in pharmacokinetics, pharmacodynamics, and toxicology. The use of internal standards is a fundamental strategy to ensure the robustness of these analytical methods. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard, consistently delivering superior performance.[1][2][3] This guide provides an in-depth comparison of quantification with deuterated standards against other alternatives, supported by experimental data and detailed protocols, to equip researchers, scientists, and drug development professionals with the knowledge to optimize their analytical workflows.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4][5] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the resulting molecule behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[6] This co-elution and co-behavior allow the deuterated standard to effectively compensate for various sources of analytical variability, including matrix effects (ion suppression or enhancement), sample loss during extraction, and fluctuations in instrument response.[1][2]
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of both accuracy and precision when compared to analogous internal standards (structurally similar but not isotopically labeled compounds) or methods without an internal standard.
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | Reference |
| Mean Bias (%) | 100.3% | 96.8% | [7] |
| Standard Deviation of Bias (%) | 7.6% | 8.6% | [7] |
| Accuracy (% Recovery) | Within ± 25% | Can differ by more than 60% | [8] |
| Precision (RSD/CV %) | < 20% | Can be over 50% | [8][9] |
Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards. This table summarizes the improved accuracy and precision achieved when using a deuterated internal standard compared to a structural analog. The data, synthesized from multiple sources, shows that deuterated standards result in a mean bias closer to the true value and lower variability.
| Performance Parameter | Deuterated Internal Standard (Everolimus-d4) | Structural Analog (32-desmethoxyrapamycin) | Reference |
| MS/MS Method (Slope) | 0.95 | 0.83 | [7] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | [7] |
Table 2: Comparative Performance for the Quantification of Everolimus. This table presents a specific case study comparing a deuterated internal standard to a structural analog for the analysis of the immunosuppressant drug Everolimus. A slope closer to 1.00 for the deuterated standard indicates more accurate quantification.[7]
Experimental Protocols for Robust Bioanalytical Method Validation
The successful implementation of deuterated internal standards requires rigorous method validation to ensure reliability and compliance with regulatory guidelines from bodies such as the FDA and EMA.[9] The following are detailed methodologies for key validation experiments.
Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for removing proteins from a plasma sample.[4]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Linearity Assessment
This experiment demonstrates the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[7]
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.
-
Add a constant amount of the deuterated internal standard to all calibrators.
-
Analyze the samples and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a weighted linear regression to determine the slope, intercept, and correlation coefficient (r). An r value > 0.98 is generally considered acceptable.[7]
Matrix Effect Evaluation
This experiment investigates the influence of matrix components on the ionization of the analyte and the deuterated internal standard.[7][9]
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into a pure solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as in Set A.
-
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).
-
Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the internal standard MF.
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤ 15%.[9]
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for troubleshooting.
Bioanalytical workflow using a deuterated internal standard.
Troubleshooting workflow for bioanalytical method validation.
Conclusion
The use of deuterated internal standards in quantitative bioanalysis provides a significant advantage in achieving high levels of accuracy and precision.[1] By closely mimicking the behavior of the analyte throughout the analytical process, these standards effectively compensate for a multitude of potential errors, leading to more reliable and reproducible data. The quantitative data and detailed protocols presented in this guide underscore the superiority of this approach over non-isotopically labeled internal standards. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
performance of deuterated vs 13C-labeled internal standards.
An Objective Comparison of Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and reliability.[1] In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for their ability to accurately correct for variability during sample processing and analysis.[1][2] Among SIL-ISs, the two most common choices are deuterated (²H) and carbon-13 (¹³C)-labeled compounds.[3][4] While both are designed to mimic the analyte of interest, their inherent physicochemical properties lead to significant performance differences.[5][6]
This guide provides an objective, data-driven comparison of deuterated and ¹³C-labeled internal standards to inform the development of robust and defensible bioanalytical methods.
Core Performance Differences: A Head-to-Head Comparison
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it tracks perfectly through extraction, chromatography, and ionization.[5][7] In this regard, ¹³C-labeled standards generally hold a distinct advantage over their deuterated counterparts.[7]
Chromatographic Co-elution
A significant differentiator is the chromatographic behavior. ¹³C-labeled standards, due to the minimal physicochemical difference between ¹²C and ¹³C, typically co-elute perfectly with the unlabeled analyte under various chromatographic conditions.[5][8] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the native analyte.[5][7] This phenomenon, known as the "isotope effect," is because the C-²H bond is slightly stronger and less polar than the C-¹H bond.[7] This separation can be more pronounced in high-resolution systems like UPLC.[8]
Correction for Matrix Effects
Matrix effects—the suppression or enhancement of ionization by co-eluting components from the biological matrix—are a primary source of variability in LC-MS analysis.[9] An ideal IS must experience the same matrix effects as the analyte to provide effective correction.[7] Because ¹³C-labeled standards co-elute perfectly, they are exposed to the exact same microenvironment of interfering species as the analyte, leading to superior compensation for matrix effects.[5][6] The chromatographic shift of deuterated standards means they can elute in a region with a different matrix effect profile, which can compromise accurate quantification and lead to significant errors.[10] In some cases, this differential effect has resulted in quantification errors as high as 40%.[10]
Isotopic Stability
The stability of the isotopic label is paramount. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange during sample preparation, storage, or analysis.[5][11] Deuterium (B1214612) labels, conversely, can be susceptible to back-exchange with protons from the solvent or matrix, particularly if the label is on an exchangeable site like an -OH or -NH group.[5][10] Even when placed on seemingly stable carbon positions, deuterium exchange can occur under certain conditions, compromising the integrity of the analysis.[12]
Quantitative Data Summary
The following tables summarize key performance parameters from studies comparing deuterated and ¹³C-labeled internal standards.
Table 1: General Performance Characteristics
| Feature | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a retention time shift (elutes earlier).[5] | Typically co-elutes perfectly with the analyte.[5][13] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5] |
| Correction for Matrix Effects | Can be compromised due to chromatographic separation from the analyte.[6] | Excellent at correcting for matrix effects due to identical elution profiles.[5][6] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5] |
| Isotopic Stability | Susceptible to back-exchange, especially if the label is on an exchangeable site.[5][12] | Highly stable with no risk of isotopic exchange.[5][11] | The stability of the ¹³C label ensures the integrity and reliability of the internal standard throughout the analytical process.[5] |
| Cost | Generally less expensive and more widely available.[6][11] | Typically more expensive due to more complex synthesis.[6] | The higher initial cost of ¹³C-IS can be offset by reduced method development time and increased data reliability.[14] |
Table 2: Comparative Assay Performance Data
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Source Study Insights |
| Accuracy (% Bias) | Mean bias of 96.8% was observed in one study.[15] | Mean bias of 100.3% in the same comparative study.[15] | The closer physicochemical properties of the ¹³C-IS lead to more accurate quantification.[5] |
| Precision (%CV) | Standard deviation of 8.6% (n=284).[15] | Standard deviation of 7.6% (n=340).[15] | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[5] |
Experimental Protocols
Below is a generalized workflow for a bioanalytical method validation experiment to compare internal standards, based on regulatory guidelines.[1][16]
1. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of the analyte, the deuterated IS, and the ¹³C-labeled IS in a suitable organic solvent.
-
Prepare separate sets of calibration curve (CC) and quality control (QC) working solutions by serial dilution of the analyte stock solution.
-
Prepare working solutions for each internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike 10 µL of the appropriate CC or QC working solution.
-
Add 10 µL of the internal standard working solution (either ²H-IS or ¹³C-IS).
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Analysis
-
Chromatography: Use a suitable HPLC or UPLC column and mobile phase gradient to achieve separation. Monitor the retention times of the analyte and both internal standards.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Analyte: Monitor a specific precursor-to-product ion transition.
-
Deuterated IS: Monitor the corresponding mass-shifted transition.
-
¹³C-Labeled IS: Monitor its corresponding mass-shifted transition.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC samples using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the QC samples by interpolating their peak area ratios from the calibration curve.
-
Calculate accuracy (% bias) and precision (%CV) for the QC samples for each internal standard method.
Visualization of Workflows and Concepts
Conclusion and Recommendation
The choice between a deuterated and a ¹³C-labeled internal standard is a critical decision that balances cost against analytical performance.[6] While deuterated standards are often more accessible and can be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust, accurate, and reliable quantitative bioanalysis.[5][13]
-
Deuterated (²H) Standards: May be considered for less complex assays or when cost is a primary constraint. However, thorough validation is crucial to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise data integrity.[7][17]
-
¹³C-Labeled Standards: Are highly recommended for demanding applications, regulated bioanalysis, and studies where the utmost data accuracy and integrity are non-negotiable.[6][8] Their perfect co-elution and isotopic stability provide unparalleled reliability in compensating for analytical variability, particularly in complex biological matrices.[5][18]
For researchers and drug development professionals, the investment in ¹³C-labeled internal standards is a sound scientific decision that enhances data quality, reduces the risk of failed analytical runs, and ultimately leads to more reliable and defensible results.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
- 16. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Gamma-Octalactone in Inter-Laboratory Settings
This guide provides a comparative overview of analytical methodologies for the quantification of gamma-octalactone (B87194), a key flavor and fragrance compound. While specific inter-laboratory comparison data for gamma-octalactone is not publicly available, this document outlines the principles of such a comparison, details validated experimental protocols, and presents representative performance data to guide researchers, scientists, and drug development professionals in setting up and evaluating their own analytical methods. The aim is to assist in achieving accurate and reproducible quantification of gamma-octalactone across different laboratories.
Experimental Protocols
A robust and widely used method for the quantification of gamma-octalactone is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a standard procedure that can be adopted and validated by individual laboratories.
1. Sample Preparation (Solid Phase Microextraction - SPME)
-
Objective: To extract and concentrate gamma-octalactone from the sample matrix.
-
Apparatus:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
Vials with septa
-
-
Procedure:
-
Place a known amount of the sample (e.g., 5 mL of a beverage or a specific weight of a solid sample suspended in a suitable solvent) into a vial.
-
If necessary, add an internal standard to the sample.
-
Seal the vial with a septum cap.
-
Heat the vial to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of gamma-octalactone.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify gamma-octalactone.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer detector.
-
Capillary column suitable for flavor analysis (e.g., DB-5ms).
-
-
GC Conditions:
-
Injector Temperature: 250°C (for thermal desorption of the SPME fiber)
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of gamma-octalactone (e.g., m/z 85, 113, 142).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of gamma-octalactone in a relevant matrix.
-
Analyze the calibration standards using the same SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of gamma-octalactone against its concentration.
-
Quantify gamma-octalactone in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following table summarizes representative performance data for two common analytical methods for gamma-octalactone quantification. This data is intended to be illustrative of what would be expected from a method validation study.
| Parameter | GC-MS with SPME | HPLC-UV |
| Limit of Detection (LOD) | 0.1 µg/L | 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L | 50 µg/L |
| Linear Range | 0.5 - 500 µg/L | 50 - 5000 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 5% | < 8% |
| - Reproducibility (Inter-day) | < 10% | < 15% |
| Specificity | High (Mass spectral confirmation) | Moderate (Retention time matching) |
Experimental Workflow and Data Analysis
The following diagrams illustrate the general workflow for an inter-laboratory comparison and the data analysis process.
While a formal inter-laboratory comparison for gamma-octalactone has not been identified, this guide provides the necessary framework for laboratories to establish and validate their own quantification methods. By adhering to detailed experimental protocols, such as the SPME-GC-MS method described, and by evaluating performance against key metrics like those presented, researchers can ensure the accuracy and comparability of their results. The principles of inter-laboratory comparisons, including the use of certified reference materials and statistical analysis of results, are crucial for achieving consistency in the quantification of gamma-octalactone across different analytical settings.[1][2][3]
References
A Comparative Guide to Validating for Matrix Effects Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the field of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results is paramount. However, the inherent complexity of biological matrices—such as plasma, blood, and tissue homogenates—presents a significant challenge known as the matrix effect. This guide provides an objective comparison of methodologies for validating and compensating for matrix effects, with a focus on the use of deuterated internal standards, supported by detailed experimental protocols and data.
Understanding the Matrix Effect
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the analytical method.[1] Common culprits in biological samples include salts, lipids, and proteins.[1]
Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are widely regarded as the "gold standard" for mitigating matrix effects.[1][2] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slight increase in mass.[2] This near-identical nature allows the deuterated standard to co-elute with the analyte and experience the same degree of ionization suppression or enhancement, thereby providing highly effective correction.[1][2]
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
While deuterated standards are preferred, structural analogs are sometimes used as an alternative when a deuterated version is unavailable or cost-prohibitive.[2] A structural analog is a compound with a similar chemical structure but a different molecular weight.[2] However, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, resulting in less reliable correction for matrix effects.[2]
The effectiveness of an internal standard in compensating for matrix effects is assessed by calculating the Internal Standard-Normalized Matrix Factor (IS-Normalized MF). A lower coefficient of variation (%CV) for this value across multiple matrix sources indicates better compensation.[3]
Table 1: Performance Comparison of Internal Standards in Human Plasma
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |
| Analyte MF Range | 0.45 - 0.85 | 0.45 - 0.85 | 0.45 - 0.85 |
| IS MF Range | N/A | 0.60 - 0.95 | 0.47 - 0.88 |
| IS-Normalized MF Range | N/A | 0.58 - 1.21 | 0.96 - 1.02 |
| %CV of IS-Normalized MF | N/A | 25.4% | 3.1% |
Data is representative and compiled for illustrative purposes based on typical experimental outcomes.
As the data illustrates, the deuterated internal standard provides a much tighter range for the IS-Normalized MF and a significantly lower %CV, demonstrating its superior ability to correct for the variability in ion suppression across different plasma lots. Regulatory guidelines, such as those from the EMA, state that the %CV of the IS-normalized matrix factor should not be greater than 15%.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to quantitatively evaluate the impact of a biological matrix on the analyte and internal standard signals.
Objective: To quantify the degree of ion suppression or enhancement (Matrix Factor) for a given analyte and internal standard in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[3][4][5]
-
Analyte of interest.
-
Deuterated internal standard.
-
All necessary solvents and reagents for sample preparation and LC-MS analysis.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated IS in the reconstitution solvent at a known concentration (e.g., a low and high QC concentration).[4][5] This represents the response in the absence of matrix.
-
Set B (Post-Extraction Spike): Extract blank matrix samples from the six different sources using the established sample preparation procedure.[1][5] After the final extraction step, spike the analyte and the deuterated IS into the extracted matrix at the same final concentrations as in Set A.[1][5] This represents the response in the presence of matrix.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and IS into the blank matrix before the extraction process.[1][2] This set is used to determine extraction recovery and is often performed concurrently.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculations:
-
Calculate Matrix Factor (MF): The MF is the ratio of the peak area of the analyte (or IS) in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).[3][5]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]
-
-
Calculate IS-Normalized Matrix Factor: This corrects the analyte's matrix factor using the internal standard's matrix factor.[3][4]
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Evaluate Performance: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six matrix sources.[3][4] A lower %CV indicates better compensation for the matrix effect.[3]
-
Acceptance Criteria (per EMA Guideline):
-
The %CV of the IS-Normalized MF from the different matrix lots should not be greater than 15%.[4]
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the deuterated internal standard, the following diagrams are provided.
Limitations and Considerations
While highly effective, even deuterated internal standards are not infallible. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[1] If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification, a situation referred to as differential matrix effects.[1][6] Therefore, careful method development and validation are essential to confirm the co-elution and ensure the suitability of the chosen standard.[7]
Key considerations when selecting a deuterated internal standard include:
-
Isotopic Purity: The standard should have high isotopic enrichment (ideally ≥98%) to minimize signal contribution at the analyte's mass-to-charge ratio.[1][7]
-
Position of Labeling: Deuterium atoms should be on stable positions in the molecule to avoid hydrogen-deuterium exchange.[7]
-
Mass Shift: The mass difference should be sufficient (typically ≥3 Da) to prevent isotopic overlap.[1]
References
Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of reliable data. In the highly regulated environment of pharmaceutical development, the choice and validation of an internal standard (IS) is a critical decision with far-reaching implications for data integrity and regulatory acceptance. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, strongly recommended by global regulatory bodies.
This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines the harmonized regulatory expectations set forth by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline. Detailed experimental protocols for key validation experiments are also provided to ensure your methods meet the highest standards of scientific rigor and compliance.
The Gold Standard: Why SIL-IS Reign Supreme
A SIL-IS is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This subtle mass change allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain nearly identical to the analyte. This near-perfect analogy is the key to its superiority, as it allows the SIL-IS to co-elute with the analyte and experience the same extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[1]
Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, strongly recommend the use of a SIL-IS whenever possible for bioanalytical methods.[2][3]
Performance Comparison: SIL-IS vs. Structural Analogs
While SIL-ISs are the preferred choice, alternatives like structural analogs are sometimes used due to factors like cost or availability in early development.[3] However, experimental data consistently demonstrates the superior performance of SIL-ISs in terms of accuracy and precision.
A study on the anticancer drug Kahalalide F provides a clear example. The use of a structural analog internal standard resulted in a mean bias of 96.8% with a standard deviation of 8.6%.[4] Switching to a stable isotope-labeled internal standard significantly improved performance, yielding a mean bias of 100.3% with a standard deviation of 7.6%.[4] This highlights the ability of the SIL-IS to better compensate for analytical variability.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale & Regulatory Implication |
| Structural & Physicochemical Properties | Nearly identical to the analyte.[1] | Similar, but with differences in structure and physicochemical properties. | SIL-ISs are more likely to co-elute and have the same extraction recovery and ionization response as the analyte, which is a key expectation of regulatory guidelines.[3] |
| Compensation for Matrix Effects | Excellent. Co-elution ensures that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement.[1] | Variable. Differences in retention time and ionization efficiency can lead to poor compensation for matrix effects.[1] | The ICH M10 guideline requires a thorough investigation of matrix effects. The superior ability of SIL-ISs to correct for these effects leads to more robust and reliable data.[5] |
| Accuracy & Precision | High. A study showed a mean bias of 100.3% and a standard deviation of 7.6%.[4] | Lower. The same study showed a mean bias of 96.8% and a standard deviation of 8.6%.[4] | Regulatory submissions demand high-quality, reproducible data. The improved accuracy and precision with SIL-ISs increase the confidence in the reported concentrations. |
| Cost & Availability | Generally more expensive and may require custom synthesis.[3] | Often less expensive and more readily available.[3] | While cost is a practical consideration, the potential for failed batches and the need for repeat analyses with less reliable methods can offset the initial savings of using a structural analog. |
A Deeper Dive: ¹³C-Labeled vs. Deuterated (²H) Standards
Within the realm of SIL-ISs, the choice of isotope can also impact performance. Carbon-13 (¹³C) and deuterium (B1214612) (²H) are the most common choices, each with its own set of advantages and disadvantages.
| Feature | ¹³C-Labeled IS | Deuterated (²H) IS | Rationale & Performance Impact |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[2] | Often exhibits a slight retention time shift, eluting earlier than the analyte (the "isotope effect").[2][6] | Perfect co-elution, as seen with ¹³C-IS, provides more accurate compensation for matrix effects that can vary across a chromatographic peak. Imperfect matching can lead to errors, with one study noting a 40% error in a specific case.[2][7] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange.[2] | Can be susceptible to back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2][8] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample storage to analysis. |
| Mass Spectrometric Fragmentation | Does not typically alter fragmentation pathways.[9] | The presence of deuterium can sometimes alter fragmentation patterns.[9] | Consistent fragmentation between the analyte and IS is desirable for developing robust and specific MRM (Multiple Reaction Monitoring) methods. |
| Cost | Generally higher due to more complex synthesis.[8] | Generally less expensive.[10] | For critical studies where data integrity is paramount, the superior performance of ¹³C-labeled standards often justifies the higher cost. |
Essential Bioanalytical Method Validation Protocols
According to the harmonized ICH M10 guideline, a full validation of a bioanalytical method using a SIL-IS is required to demonstrate that it is suitable for its intended purpose.[5][11] This involves a series of experiments to assess the method's performance. Below are detailed protocols for key validation experiments.
Experimental Protocol 1: Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.
Methodology:
-
Sample Preparation:
-
Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.
-
For each lot, prepare the following samples:
-
Set A (Blank): Process the blank matrix without the IS.
-
Set B (Zero Sample): Process the blank matrix with the IS at the working concentration.
-
Set C (LLOQ Sample): Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) concentration and the IS at the working concentration.
-
-
-
Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample (Set B) should be less than 20% of the analyte response at the LLOQ (Set C).
-
The response of any interfering peak at the retention time of the IS in the blank samples (Set A) should be less than 5% of the IS response in the LLOQ sample (Set C).
-
Experimental Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Sample Preparation:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high concentrations:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots first, and then spike the analyte and SIL-IS into the extracted matrix.
-
-
-
Analysis: Analyze both sets of samples.
-
Calculations:
-
Matrix Factor (MF): For each lot, calculate the MF by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.
-
IS-Normalized Matrix Factor: Calculate by dividing the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
Experimental Protocol 3: Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and handling conditions.
Methodology:
-
Sample Preparation: Prepare low and high concentration quality control (QC) samples in the biological matrix.
-
Stability Conditions to be Evaluated:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing matrix effects and the logical justification for selecting a SIL-IS.
Caption: Workflow for the assessment of matrix effects as per regulatory guidelines.
Caption: Logical justification for the selection of a Stable Isotope-Labeled Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Researcher's Guide to Assessing Cross-Contribution Between Analyte and Stable Isotope Labeled Internal Standard (SIL-IS) Signals
For Researchers, Scientists, and Drug Development Professionals in Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) in bioanalysis, offering a robust method to correct for variability during sample processing and analysis. However, a potential pitfall in this methodology is the phenomenon of cross-contribution, where the analytical signal of the analyte interferes with that of the SIL-IS, or vice-versa. This guide provides a comprehensive comparison of methodologies to assess and mitigate this cross-contribution, supported by experimental data, to ensure the accuracy and reliability of bioanalytical data.
Understanding Cross-Contribution
Cross-contribution, also known as crosstalk, arises from two primary sources: the presence of unlabeled analyte as an impurity in the SIL-IS reference material and the natural isotopic abundance of elements within the analyte that can contribute to the signal of the SIL-IS.[1] This interference can lead to non-linear calibration curves, inaccuracies in quantification, and potentially flawed pharmacokinetic and toxicokinetic data.[2][3] Therefore, a thorough assessment of cross-contribution is a critical component of bioanalytical method development and validation.
Experimental Protocols for Assessing Cross-Contribution
The fundamental approach to assessing cross-contribution involves analyzing samples containing either the analyte or the SIL-IS individually and measuring the signal response in the mass transition channel of the other compound.
Protocol 1: Standard Assessment of Analyte and SIL-IS Contribution
This protocol outlines the standard procedure to quantify the bidirectional cross-contribution between an analyte and its SIL-IS.
Objective: To determine the percentage of signal contribution from the analyte to the SIL-IS and from the SIL-IS to the analyte.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte reference standard
-
SIL-IS reference standard
-
All other reagents and materials for the LC-MS/MS method
Procedure:
-
Preparation of Analyte-Only Samples:
-
Prepare a series of calibration standards of the analyte in the blank biological matrix, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).
-
Process these samples according to the established bioanalytical method, but without the addition of the SIL-IS .
-
Analyze the processed samples by LC-MS/MS and monitor both the analyte and SIL-IS mass transition channels.
-
-
Preparation of SIL-IS-Only Samples:
-
Prepare a sample of the blank biological matrix spiked with the SIL-IS at the working concentration used in the assay.
-
Process this sample according to the established bioanalytical method, but without the addition of the analyte .
-
Analyze the processed sample by LC-MS/MS and monitor both the analyte and SIL-IS mass transition channels.
-
-
Preparation of Control Samples:
-
Prepare a set of quality control (QC) samples containing both the analyte (at LLOQ and ULOQ) and the SIL-IS at their working concentrations.
-
Process and analyze these samples alongside the test samples.
-
Data Analysis:
-
Analyte to SIL-IS Contribution:
-
In the analyte-only samples, measure the peak area of any signal detected in the SIL-IS channel.
-
Calculate the percentage contribution at the ULOQ using the following formula:
Contribution (%) = (Peak Area in SIL-IS channel of ULOQ analyte-only sample / Peak Area in SIL-IS channel of ULOQ control sample) x 100
-
-
SIL-IS to Analyte Contribution:
-
In the SIL-IS-only sample, measure the peak area of any signal detected in the analyte channel.
-
Calculate the percentage contribution relative to the LLOQ response using the following formula:
Contribution (%) = (Peak Area in analyte channel of SIL-IS-only sample / Peak Area in analyte channel of LLOQ control sample) x 100
-
Acceptance Criteria:
Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide acceptance criteria for cross-contribution. Generally:
-
The contribution of the analyte to the SIL-IS signal should be ≤ 5% of the SIL-IS response in a blank sample with IS.
-
The contribution of the SIL-IS to the analyte signal should be ≤ 20% of the analyte response at the LLOQ.
Comparison of Mitigation Strategies for Cross-Contribution
When significant cross-contribution is identified, several strategies can be employed to mitigate its impact. The choice of strategy depends on the nature and magnitude of the interference.
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Increase SIL-IS Concentration | Increasing the concentration of the SIL-IS can diminish the relative contribution of the analyte's isotopic signal.[2][3] | Simple to implement. Can be effective for moderate levels of analyte-to-IS contribution. | May not be cost-effective, especially with expensive SIL-IS. Can potentially lead to detector saturation. |
| Monitor a Less Abundant SIL-IS Isotope | Select a precursor ion for the SIL-IS that has a higher mass and is less likely to have isotopic overlap from the analyte.[2] | Can significantly reduce or eliminate interference from the analyte's natural isotopes. | The less abundant isotope will have a lower signal intensity, which may impact assay sensitivity. |
| Chromatographic Separation | If the cross-contribution is from an impurity rather than isotopic overlap, modifying the chromatographic method to separate the analyte from the interfering species in the SIL-IS can be effective. | Can resolve interference from impurities. | May not be feasible if the interfering species is structurally very similar to the analyte. Does not address isotopic overlap. |
Quantitative Data Comparison
The following table summarizes experimental data from a study assessing cross-contribution for the antibiotic flucloxacillin (B1213737) (FLX) and its SIL-IS. The data illustrates the impact of SIL-IS concentration and the selection of a less abundant isotope on the observed bias.
| SIL-IS Isotope Monitored (m/z) | SIL-IS Concentration (mg/L) | Observed Bias (%) |
| 458 → 160 | 0.7 | Up to 36.9 |
| 458 → 160 | 14 | 5.8 |
| 460 → 160 (less abundant) | 0.7 | 13.9 |
Data adapted from Radovanovic et al., J Mass Spectrom Adv Clin Lab, 2022.[2]
This data clearly demonstrates that increasing the SIL-IS concentration significantly reduces the bias caused by cross-contribution. Furthermore, monitoring a less abundant isotope (m/z 460) also leads to a reduction in bias compared to the lower concentration of the more abundant isotope.
Visualizing the Workflow and Concepts
To further clarify the process of assessing cross-contribution and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for assessing bidirectional cross-contribution.
Caption: Signaling pathways illustrating the sources of cross-contribution.
By diligently applying these experimental protocols and considering the appropriate mitigation strategies, researchers can ensure the integrity of their bioanalytical data, leading to more reliable and reproducible scientific outcomes.
References
- 1. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Hidden Pitfalls of Deuterated Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative mass spectrometry, the choice of internal standard is a critical decision. While widely used, deuterated internal standards possess inherent limitations that can compromise data integrity. This guide provides an objective comparison of their performance against alternatives, supported by experimental data and detailed protocols, to ensure your analytical methods are robust and reliable.
Stable isotope-labeled internal standards (SIL-IS) are essential in quantitative mass spectrometry for correcting variations during sample preparation, chromatography, and ionization.[1] Among these, deuterated standards are common due to their lower cost and relative ease of synthesis.[1][2] However, the physicochemical differences between hydrogen and its heavier isotope, deuterium (B1214612), can lead to significant analytical challenges.[1]
Key Limitations of Deuterated Internal Standards
The primary drawbacks of using deuterated internal standards stem from the inherent mass and bonding energy differences between protium (B1232500) (¹H) and deuterium (²H or D). These differences can manifest in several critical ways:
-
Isotope Effect and Chromatographic Shift : The substitution of hydrogen with deuterium can alter a molecule's properties, leading to the "deuterium isotope effect."[1] This frequently results in a difference in retention time during liquid chromatography (LC), with the deuterated standard often eluting slightly earlier than the native analyte.[3][4] This chromatographic separation means the analyte and the internal standard can be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement and ultimately compromising quantification accuracy.[3][5] In some cases, this imperfect retention time match has been shown to cause errors as high as 40%.[3][6]
-
Instability and H/D Exchange : Deuterium atoms, particularly those on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups, can be unstable and exchange with hydrogen atoms from the surrounding solvent or matrix.[7][8] This process, known as "back-exchange," alters the mass of the internal standard, causing it to be detected as the unlabeled analyte.[9] This leads to an artificially inflated analyte signal and a decreased internal standard signal, resulting in erroneously high calculated concentrations.[9][10] The rate of this exchange is highly dependent on pH, temperature, and solvent composition, with basic conditions and higher temperatures significantly accelerating deuterium loss.[9][10]
-
Altered Fragmentation Patterns : The presence of deuterium can change the fragmentation pattern of a molecule within the mass spectrometer.[1] If the multiple reaction monitoring (MRM) transition selected for the internal standard is not perfectly analogous to the analyte's, the quantitative accuracy can be affected.[2]
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
For applications demanding the highest level of accuracy, carbon-13 (¹³C)-labeled internal standards are widely considered superior. As ¹³C is a heavier isotope of carbon, its incorporation minimally affects the physicochemical properties of the molecule.[4]
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3][11] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[3][5] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a 40% error due to imperfect retention time matching.[3][6] Another showed a mean bias of 96.8% with a standard deviation of 8.6%.[3] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[3] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[3] |
| Isotopic Stability | Susceptible to H/D back-exchange, especially in protic solvents or under non-neutral pH conditions.[7][10] | Not susceptible to exchange, providing a stable and reliable mass reference.[7][12] | ¹³C-IS ensures the integrity of the standard throughout sample processing and analysis, preventing artificial inflation of analyte concentration.[9] |
| Cost | Generally less expensive and easier to synthesize.[2] | Typically more costly and complex to synthesize.[12] | The higher cost of ¹³C-IS is often justified by the significant improvement in data quality and reliability for demanding applications.[4] |
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability (Isotopic Exchange)
This protocol is designed to determine if isotopic exchange is occurring under specific analytical conditions.[9]
Objective: To assess the stability of a deuterated internal standard by incubating it in the sample matrix and relevant solvents over time.
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma). Immediately process the sample according to your standard sample preparation protocol.
-
Incubated Samples: Spike the IS into the blank matrix and into key solvents (e.g., reconstitution solvent). Incubate these samples under various conditions that mimic your workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
LC-MS/MS Analysis:
-
Analyze all samples using your established LC-MS/MS method.
-
Monitor two MRM transitions: one for the deuterated IS and one for the unlabeled analyte.
-
-
Data Evaluation:
-
Compare the IS peak area from the incubated samples to the T=0 samples. A significant decrease in the IS signal over time indicates degradation or exchange.
-
Examine the chromatogram for the unlabeled analyte in the incubated IS-only samples. The appearance and growth of an analyte peak confirms that the IS is converting to the unlabeled form via H/D exchange.
-
Protocol 2: Protein Hydrolysis for Advanced Glycation End Product (AGE) Analysis
This protocol details a common sample preparation method where the stability of the internal standard is critical.[4]
Methodology:
-
Protein Precipitation: Precipitate protein from a plasma sample using a suitable solvent like acetone. Centrifuge to pellet the protein.
-
Supernatant Removal: Carefully remove and discard the supernatant.
-
Internal Standard Spiking: To the protein pellet, add 500 µL of 6 M HCl containing the internal standard (either deuterated or ¹³C-labeled).
-
Hydrolysis: Incubate the mixture at 110°C for 16-24 hours.
-
Drying: After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis.
Visualizing the Impact of Isotope Effects
The following diagram illustrates how the chromatographic shift of a deuterated internal standard can lead to inaccurate quantification due to differential matrix effects.
Caption: Isotope effect causing chromatographic shift and inaccurate quantification.
Conclusion and Recommendation
While deuterated internal standards are a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[3] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[4][5] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Establishing the Lower Limit of Quantification for 5-Butyldihydrofuran-2(3H)-one-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as 5-Butyldihydrofuran-2(3H)-one-d7, is a cornerstone of robust and reliable analytical methods, particularly in chromatography coupled with mass spectrometry. This guide provides a comprehensive overview of establishing the Lower Limit of Quantification (LLOQ) for this compound, a deuterated form of γ-octalactone. It compares its performance with alternative internal standards and provides detailed experimental protocols and supporting data to aid researchers in their method development and validation.
The Gold Standard: Deuterated Internal Standards
This compound is the deuterated analogue of γ-octalactone, a naturally occurring flavor and fragrance compound. In quantitative analysis, it serves as an ideal internal standard. Due to its structural and physicochemical similarity to the analyte (γ-octalactone), it co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. This allows for the correction of variability that may occur during sample preparation and analysis, leading to enhanced accuracy and precision.
Establishing the Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide a framework for its determination.
Experimental Protocol for LLOQ Determination of this compound
This protocol outlines a typical procedure for establishing the LLOQ for this compound when used as an internal standard for the quantification of γ-octalactone in a biological matrix (e.g., plasma) by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of γ-octalactone (the analyte) and this compound (the internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare a series of working standard solutions of γ-octalactone at various concentrations.
-
Prepare a working solution of the internal standard at a constant concentration that will be added to all samples.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike a blank biological matrix with the γ-octalactone working solutions to create a series of calibration standards. The lowest concentration standard will be the proposed LLOQ.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC.
3. Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and blank matrix, add a fixed volume of the this compound working solution.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Monitor the appropriate ions for γ-octalactone and this compound.
5. Data Analysis and Acceptance Criteria:
-
Signal-to-Noise Ratio (S/N): The analyte peak at the LLOQ concentration should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5 to 10.
-
Precision: The coefficient of variation (%CV) of the replicate measurements at the LLOQ should not exceed 20%.
-
Accuracy: The mean concentration of the replicate measurements at the LLOQ should be within 80-120% of the nominal concentration.
-
Crosstalk: The contribution of the internal standard to the analyte signal at the LLOQ should be less than or equal to 20% of the analyte response. The contribution of the analyte at the upper limit of quantification (ULOQ) to the internal standard signal should be less than or equal to 5% of the internal standard response.[1]
Quantitative Data for LLOQ Establishment
The following table summarizes typical data for an LLOQ determination experiment based on the analysis of γ-nonalactone with a deuterated internal standard, which can be considered representative for this compound.
| Parameter | Acceptance Criteria | Typical Observed Value |
| LLOQ Concentration | - | 1.0 ng/mL |
| Signal-to-Noise Ratio (S/N) | ≥ 5 | ~15 |
| Precision (%CV, n=5) | ≤ 20% | 8.5% |
| Accuracy (% of Nominal) | 80 - 120% | 95.2% |
Comparison with Alternative Internal Standards
While deuterated internal standards are considered the gold standard, other compounds can be used as alternatives. The primary alternative is a structural analog.
| Internal Standard Type | Description | Advantages | Disadvantages |
| This compound | A stable isotope-labeled version of the analyte (γ-octalactone). | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability. - High accuracy and precision. | - Can be more expensive to synthesize. |
| Structural Analog (e.g., γ-Nonalactone) | A compound with a similar chemical structure to the analyte but a different molecular weight. | - More readily available and less expensive than deuterated standards. | - May not co-elute perfectly with the analyte, leading to less effective compensation for matrix effects. - Can result in lower accuracy and precision compared to deuterated standards. |
Performance Comparison
| Parameter | This compound | Structural Analog (e.g., γ-Nonalactone) |
| Precision (%CV at LLOQ) | < 10% | 10-20% |
| Accuracy (% Bias at LLOQ) | < 10% | < 15% |
| Matrix Effect Variability | Low | Moderate to High |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for establishing the LLOQ and the logical relationship in selecting an internal standard.
References
Safety Operating Guide
Safe Disposal of 5-Butyldihydrofuran-2(3H)-one-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated furanone derivative. Due to its likely hazardous properties, including flammability and potential carcinogenicity, stringent disposal protocols must be followed.
Hazard Profile and Safety Precautions
Based on data for analogous non-deuterated compounds, this compound should be handled as a hazardous substance. The primary hazards include it being a highly flammable liquid and vapor, harmful if swallowed, a serious eye irritant, and a suspected carcinogen. It may also cause respiratory irritation, drowsiness, or dizziness and has the potential to form explosive peroxides.
| Hazard Classification | Precautionary Measures |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take measures to prevent static discharge.[1] |
| Suspected Carcinogen | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2][3] |
| Acute Toxicity (Oral) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Eye Irritation | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Respiratory/Drowsiness | Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][4]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Flame-retardant antistatic protective clothing.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed waste container.[1][5] The container should be made of a material that will not react with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated materials, such as pipette tips, gloves, and absorbent pads, must also be collected as hazardous waste.[6] These items should be placed in a separate, clearly labeled solid waste container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards: "Flammable Liquid" and "Suspected Carcinogen".[1][3]
-
Include the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[7]
-
The storage area should be under the control of laboratory personnel.[5]
5. Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. triumvirate.com [triumvirate.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
